4-Chloro-o-xylene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQLMBJUMVLFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210470 | |
| Record name | 4-Chloro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or light yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Chloro-o-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.84 [mmHg] | |
| Record name | 4-Chloro-o-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-60-1 | |
| Record name | 4-Chloro-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-O-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO24WAW04Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-o-xylene: CAS Number, Chemical Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-o-xylene, with the CAS number 615-60-1 , is an aromatic organic compound that serves as a significant intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural products. Its chemical structure, featuring a xylene backbone with a chlorine substituent, imparts specific reactivity and physical properties that are crucial for its application in diverse chemical processes. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and synthesis, and a summary of its key safety considerations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are essential for designing and executing experiments, as well as for understanding the behavior of the compound in various chemical environments.
Table 1: General Chemical Information
| Identifier | Value |
| CAS Number | 615-60-1[1] |
| IUPAC Name | 4-chloro-1,2-dimethylbenzene |
| Synonyms | 3,4-Dimethylchlorobenzene |
| Molecular Formula | C₈H₉Cl[1] |
| Molecular Weight | 140.61 g/mol [1] |
| Canonical SMILES | CC1=CC=C(C=C1C)Cl |
| InChI Key | HNQLMBJUMVLFCF-UHFFFAOYSA-N[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 192 °C |
| Melting Point | Not available |
| Density | 1.07 g/mL at 25 °C |
| Flash Point | 66 °C |
| Refractive Index | n20/D 1.528 |
| Solubility | Insoluble in water, soluble in organic solvents |
| Vapor Pressure | Not available |
| logP | 3.8[1] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible study of chemical compounds. This section provides protocols for the determination of key physical properties and a common synthetic route for this compound.
Determination of Boiling Point (Adapted from ASTM D1078)
This protocol outlines the distillation method for determining the boiling point of this compound.
Apparatus:
-
Distillation flask (200 mL)
-
Condenser
-
Adapter
-
Graduated receiving cylinder (100 mL)
-
Calibrated thermometer
-
Heating mantle
Procedure:
-
Measure 100 mL of the this compound sample into the distillation flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
Begin heating the flask with the heating mantle. Adjust the heating rate so that the first drop of distillate is collected within 5-10 minutes.
-
Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point.
-
Continue the distillation at a rate of 4-5 mL per minute.
-
Record the temperature when the last of the liquid in the bottom of the flask has vaporized as the dry point.
-
The boiling point is typically reported as the range between the initial boiling point and the dry point. For a pure compound, this range should be narrow.
Determination of Density (Adapted from ASTM D891 - Pycnometer Method)
This protocol describes the use of a pycnometer for the precise determination of the density of this compound.[3][4][5][6][7]
Apparatus:
-
Pycnometer (a flask with a precise volume)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and weigh it on the analytical balance. Record this mass as 'm1'.
-
Fill the pycnometer with freshly boiled and cooled distilled water. Place it in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.
-
Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as 'm2'.
-
Empty and dry the pycnometer. Fill it with the this compound sample.
-
Place the filled pycnometer in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.
-
Adjust the sample level to the calibration mark.
-
Remove the pycnometer from the bath, wipe it dry, and weigh it. Record this mass as 'm3'.
-
Calculate the density using the formula: Density = (m3 - m1) / ((m2 - m1) / density of water at 25 °C)
Synthesis of this compound via Chlorination of o-Xylene
This protocol describes a general laboratory-scale synthesis of this compound. The reaction produces a mixture of isomers, with conditions optimized to favor the 4-chloro product.[8][9]
Materials:
-
o-Xylene
-
Chlorine gas (Cl₂)
-
Lewis acid catalyst (e.g., Ferric chloride, FeCl₃, or Antimony pentachloride, SbCl₅)[9]
-
Co-catalyst (optional, for improved selectivity, e.g., a thianthrene compound)[9]
-
Anhydrous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask (three-necked)
-
Stirrer
-
Gas inlet tube
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the reaction flask with a stirrer, a gas inlet tube, and a condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine.
-
Charge the flask with o-xylene and the Lewis acid catalyst (and co-catalyst if used).
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, so maintain the temperature with the ice bath.
-
Monitor the progress of the reaction by gas chromatography (GC) to determine the ratio of chlorinated products.
-
Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The product is a mixture of isomers, primarily 3-chloro-o-xylene and this compound. Isolate the this compound from the mixture by fractional distillation under reduced pressure.[10]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of components in a mixture, making it ideal for analyzing the products of the o-xylene chlorination reaction.[11][12][13][14][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic hydrocarbons (e.g., HP-5MS, DB-5).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peaks corresponding to o-xylene, 3-chloro-o-xylene, and this compound based on their retention times and mass spectra. The molecular ion for monochlorinated xylenes will be at m/z 140 and 142 (due to chlorine isotopes). Fragmentation patterns will also be characteristic.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
GC-MS Analysis Workflow
Caption: Logical workflow for the GC-MS analysis of this compound.
Chemical Reactivity
This compound undergoes typical reactions of an aryl halide. The chlorine atom is generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the C-Cl bond and the electron-donating nature of the methyl groups.[16] However, under harsh conditions or with specific catalysts, nucleophilic aromatic substitution can occur. The aromatic ring can undergo further electrophilic substitution, with the positions of substitution directed by the existing methyl and chloro groups.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation.[1] May cause respiratory irritation. Combustible liquid.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
This technical guide provides a foundational understanding of this compound for research and development purposes. For more specific applications, further investigation into its properties and reactivity under specific conditions is recommended. Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 3. kelid1.ir [kelid1.ir]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 6. store.astm.org [store.astm.org]
- 7. intertekinform.com [intertekinform.com]
- 8. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 9. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 10. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. memphis.edu [memphis.edu]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. mdpi.com [mdpi.com]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. This compound|Aromatic Intermediate|RUO [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-1,2-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Chloro-1,2-dimethylbenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of this compound.
Introduction
4-Chloro-1,2-dimethylbenzene, also known as 4-chloro-o-xylene, is an aromatic organic compound with the chemical formula C₈H₉Cl. Its structure, featuring a chlorinated and dimethylated benzene ring, makes it a versatile building block in organic synthesis. The primary routes for its synthesis involve the direct electrophilic chlorination of o-xylene and a multi-step process culminating in a Sandmeyer reaction from 3,4-dimethylaniline. The choice of pathway often depends on the desired purity, yield, and the isomeric separation challenges.
Core Synthesis Pathways
There are two principal strategies for the synthesis of 4-Chloro-1,2-dimethylbenzene:
-
Direct Chlorination of o-Xylene: This method involves the direct reaction of o-xylene with a chlorinating agent, typically in the presence of a Lewis acid catalyst. While being a more direct route, it often leads to a mixture of isomers, primarily the desired 4-chloro-1,2-dimethylbenzene and the undesired 3-chloro-1,2-dimethylbenzene.[1][2] The selectivity towards the 4-chloro isomer can be influenced by the choice of catalyst, co-catalyst, and reaction conditions.[1][2]
-
Sandmeyer Reaction of 3,4-Dimethylaniline: This pathway offers a more regioselective approach. It begins with the synthesis of 3,4-dimethylaniline, which is then diazotized and subsequently converted to 4-Chloro-1,2-dimethylbenzene via a Sandmeyer reaction using a copper(I) chloride catalyst. This method avoids the formation of the 3-chloro isomer, leading to a purer product.
Data Presentation: Comparison of Synthesis Pathways
The following tables summarize quantitative data from various reported methods for the synthesis of 4-Chloro-1,2-dimethylbenzene, allowing for a clear comparison of the different approaches.
Table 1: Direct Chlorination of o-Xylene
| Catalyst | Co-catalyst | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | 4-Chloro- to 3-Chloro- Isomer Ratio | Reference |
| FeCl₃ | None | Chlorine | Not Specified | Not Specified | < 1.5:1 | [2] |
| FeCl₃ | Substituted Thianthrene | Chlorine | 25 | 2.5 | 3.81:1 | [2] |
| FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | Chlorine | -5 | 2.5 | 3.06:1 | [1] |
| SbCl₃ | N-chlorocarbonylphenothiazine | Not Specified | Not Specified | Not Specified | 2.3:1 | [1] |
| KL-zeolite | None | Not Specified | Not Specified | Not Specified | 3.87:1 | [1] |
| KY molecular sieve | None | Chlorine | 80 | Not Specified | > 1.6:1 |
Table 2: Sandmeyer Reaction Pathway
| Precursor | Reaction Step | Key Reagents | Yield (%) | Purity (%) | Reference |
| 3-Chloromethyl-4-methylnitrobenzene | Reduction to 3,4-dimethylaniline | H₂, Palladium Complex Catalyst | 95 | 96 | |
| 3,4-Dimethylaniline | Diazotization & Sandmeyer Reaction | NaNO₂, HCl, CuCl | Estimated 60-80 | High (isomerically pure) | Representative Protocol |
Experimental Protocols
Direct Chlorination of o-Xylene with FeCl₃ and Co-catalyst
This protocol is based on a procedure described in US Patent 6,930,216 B2.[1]
Materials:
-
o-Xylene (2 mol)
-
Ferric chloride (FeCl₃) (0.2 g)
-
Chlorine-substituted 2,8-dimethylphenoxathiin (co-catalyst) (0.2 g)
-
Chlorine gas (2.25 mol)
Procedure:
-
In a glass flask equipped with a stirrer and a gas introduction tube, charge the o-xylene, ferric chloride, and the co-catalyst.
-
Cool the mixture to -5 °C.
-
Introduce chlorine gas into the mixture over the course of 2.5 hours with continuous stirring, maintaining the temperature at -5 °C.
-
Upon completion of the reaction, the mixture can be worked up by direct distillation.
Expected Outcome:
Gas-chromatographic analysis of the reaction mixture is expected to show approximately 6.9% unreacted o-xylene, 65.6% 4-chloro-1,2-dimethylbenzene, 21.4% 3-chloro-1,2-dimethylbenzene, and 5.5% dichlorinated o-xylene. The ratio of the 4-chloro-isomer to the 3-chloro-isomer is approximately 3.06:1.[1]
Synthesis of 4-Chloro-1,2-dimethylbenzene via Sandmeyer Reaction
This multi-step synthesis involves the preparation of the 3,4-dimethylaniline precursor followed by its conversion to the final product.
Step 2a: Synthesis of 3,4-Dimethylaniline from 3-Chloromethyl-4-methylnitrobenzene
This protocol is based on a procedure described in patent CN102952021B.
Materials:
-
3-Chloromethyl-4-methylnitrobenzene
-
Water-soluble ethylenediamine salicylaldehyde palladium complex catalyst
-
Hydrogen gas
-
Aqueous sodium hydroxide solution
Procedure:
-
Synthesize the water-soluble palladium complex catalyst as described in the patent literature.
-
In a suitable reactor, carry out the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene under alkaline two-phase conditions.
-
The reaction involves simultaneous dechlorination and nitro group reduction.
-
After the reaction is complete, perform a liquid separation to isolate the organic phase containing the product.
Expected Outcome:
The reaction is reported to have a yield of 95% with a product purity of 96%.
Step 2b: Sandmeyer Reaction of 3,4-Dimethylaniline
Materials:
-
3,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar amount of 3,4-dimethylaniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Gently heat the mixture (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution to neutralize any residual acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Expected Outcome:
Based on similar Sandmeyer reactions, the yield of 4-Chloro-1,2-dimethylbenzene is estimated to be in the range of 60-80%. The product is expected to be of high purity with respect to isomeric contaminants.
Visualizations of Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis pathways for 4-Chloro-1,2-dimethylbenzene.
Caption: Direct chlorination of o-xylene pathway.
Caption: Sandmeyer reaction pathway for 4-Chloro-1,2-dimethylbenzene synthesis.
Conclusion
The synthesis of 4-Chloro-1,2-dimethylbenzene can be effectively achieved through two primary routes: direct chlorination of o-xylene and the Sandmeyer reaction of 3,4-dimethylaniline. The direct chlorination method is more atom-economical but suffers from a lack of regioselectivity, necessitating purification to remove the 3-chloro isomer. The use of specific catalysts and co-catalysts can significantly improve the desired isomer ratio. In contrast, the Sandmeyer reaction pathway, although longer, offers excellent regioselectivity, yielding a purer product. The choice of the optimal synthesis route will depend on the specific requirements of the application, including purity specifications, cost considerations, and available starting materials. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for their synthetic needs.
References
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 4-Chloro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-o-xylene, with the CAS number 615-60-1, is a halogenated aromatic hydrocarbon. Its chemical formula is C₈H₉Cl, and it has a molecular weight of approximately 140.61 g/mol .[1][2][3] This document provides a comprehensive overview of its physical and spectroscopic properties, along with detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.
Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol [1][2][3] |
| Appearance | Liquid[2] |
| Boiling Point | 192 °C[2] to 221-223 °C[1] |
| Density | 1.047 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.528[1] |
| Flash Point | 66 °C[2] |
| LogP | 3.82[4] |
Spectroscopic Properties
Spectroscopic analysis provides detailed information about the molecular structure and composition of this compound. The following sections discuss the expected features in various spectroscopic techniques. SpectraBase provides access to various spectra for this compound, including NMR, FTIR, Raman, and MS (GC).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide characteristic signals.[6] The proton NMR (¹H NMR) spectrum would show distinct signals for the aromatic and methyl protons, with their chemical shifts and splitting patterns influenced by the chlorine atom and the methyl groups' positions.[7] The carbon-13 NMR (¹³C NMR) spectrum would display a unique signal for each chemically non-equivalent carbon atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) would be observed.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] A common method for determining the boiling point of an organic liquid is the distillation method.[8]
Procedure:
-
Place a small volume of this compound into a distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up the distillation apparatus with a condenser and a collection flask.
-
Insert a thermometer into the neck of the distillation flask, ensuring the top of the bulb is level with the side arm of the flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the collection flask. This temperature is the boiling point.[8]
Determination of Density
Density is the mass per unit volume of a substance.[9] A pycnometer or a graduated cylinder and a balance are commonly used for this measurement.[9]
Procedure:
-
Weigh a clean, dry pycnometer or a graduated cylinder.
-
Fill the container with this compound to a known volume.
-
Weigh the container with the liquid.
-
The mass of the liquid is the difference between the two weighings.
-
Calculate the density by dividing the mass of the liquid by its volume.[9]
Measurement of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid.[10] An Abbe refractometer is a common instrument for this measurement.[11]
Procedure:
-
Ensure the prism of the refractometer is clean.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
Adjust the instrument to bring the dividing line between the light and dark fields into focus.
-
Read the refractive index from the scale.
-
Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[12]
-
Transfer the solution to an NMR tube.
-
A common reference standard, tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.[13]
Data Acquisition:
-
Place the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples like this compound, the spectrum can be obtained using a liquid cell or an Attenuated Total Reflectance (ATR) accessory.[14]
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of this compound directly onto the crystal.
-
Acquire the FTIR spectrum.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture. For a pure compound like this compound, it can confirm purity and provide its mass spectrum. Gas chromatography with mass spectrometry (GC-MS) is a common method for the analysis of halogenated organic compounds.[15]
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Inject a small volume of the solution into the GC-MS instrument.
-
The compound will travel through the GC column and then be detected by the mass spectrometer, which will generate a mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physical and spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the characterization of this compound.
References
- 1. This compound, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. inchemistry.acs.org [inchemistry.acs.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemconnections.org [chemconnections.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Spectroscopic data interpretation for 4-Chloro-o-xylene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-o-xylene, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior. This document presents a detailed breakdown of the spectral features, supported by clearly structured data tables and experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.18 | d | 1H | ~8.2 | H-5 |
| ~7.09 | d | 1H | ~2.3 | H-3 |
| ~7.02 | dd | 1H | ~8.2, ~2.3 | H-6 |
| 2.29 | s | 3H | - | CH₃ at C-2 |
| 2.24 | s | 3H | - | CH₃ at C-1 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Data is predicted and compiled from typical values for similar structures.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~137.9 | C-1 |
| ~135.2 | C-2 |
| ~131.8 | C-4 |
| ~131.2 | C-6 |
| ~129.7 | C-5 |
| ~127.1 | C-3 |
| ~19.5 | CH₃ at C-1 |
| ~19.0 | CH₃ at C-2 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Data is predicted and compiled from typical values for similar structures.
Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2970-2850 | Methyl C-H | Stretching |
| ~1610, ~1490, ~1450 | Aromatic C=C | Ring Stretching |
| ~1050 | C-Cl | Stretching |
| ~870, ~810 | C-H | Out-of-plane Bending (Aromatic) |
Note: IR data is compiled from typical absorption regions for the respective functional groups.
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 140/142 | ~30 / ~10 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [M - Cl]⁺ |
| 104 | ~40 | [M - HCl]⁺ |
| 91 | ~35 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~20 | [C₆H₅]⁺ (Phenyl ion) |
Note: The presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.
Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is consistent with its 1,2,4-trisubstituted benzene structure.
-
Aromatic Region (7.0-7.2 ppm): Three signals are observed in the aromatic region, corresponding to the three protons on the benzene ring.
-
The doublet at approximately 7.18 ppm with a coupling constant of around 8.2 Hz is assigned to the proton at the C-5 position (H-5), which is ortho-coupled to the proton at C-6.
-
The doublet at approximately 7.09 ppm with a smaller coupling constant of about 2.3 Hz is attributed to the proton at the C-3 position (H-3), which is meta-coupled to the proton at C-5.
-
The doublet of doublets at around 7.02 ppm arises from the proton at the C-6 position, which is ortho-coupled to H-5 and meta-coupled to H-3.
-
-
Aliphatic Region (2.2-2.3 ppm): Two distinct singlets are observed for the two methyl groups.
-
The downfield singlet at approximately 2.29 ppm is assigned to the methyl group at C-2, which is deshielded by the adjacent chlorine atom.
-
The singlet at approximately 2.24 ppm corresponds to the methyl group at C-1.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Aromatic Carbons (127-138 ppm): Six signals are present in the aromatic region. The carbons directly attached to the chlorine (C-4) and methyl groups (C-1 and C-2) are typically found further downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.
-
Aliphatic Carbons (19-20 ppm): Two signals in the aliphatic region confirm the presence of two non-equivalent methyl groups. The slight difference in their chemical shifts is due to the different electronic environments created by the substitution pattern on the aromatic ring.
Infrared (IR) Spectrum Analysis
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.
-
Aromatic C-H Stretching: The absorption bands in the region of 3050-3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds on the aromatic ring.
-
Methyl C-H Stretching: The bands observed in the 2970-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups.
-
Aromatic C=C Ring Stretching: The absorptions around 1610, 1490, and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring.
-
C-Cl Stretching: A strong absorption band around 1050 cm⁻¹ is indicative of the C-Cl stretching vibration.
-
C-H Out-of-plane Bending: The bands in the 870-810 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted benzene ring, and their specific positions can be indicative of the substitution pattern.
Mass Spectrum Analysis
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak [M]⁺ is observed at m/z 140. The presence of an isotope peak at m/z 142 with an intensity of approximately one-third of the M⁺ peak is a clear indication of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Base Peak: The base peak at m/z 105 corresponds to the loss of a chlorine atom from the molecular ion, forming a stable dimethylphenyl cation.
-
Other Fragments:
-
A peak at m/z 104 can be attributed to the loss of a hydrogen chloride (HCl) molecule.
-
The peak at m/z 91 is characteristic of the formation of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment in the mass spectra of alkylbenzenes.
-
The fragment at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺).
-
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically operating at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
-
MS Detection: The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded by scanning a range of m/z values.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from the initial experiments to the final structural elucidation.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, particularly for quantitative applications or the study of complex mixtures, further validation and comparison with certified reference standards are recommended.
An In-Depth Technical Guide to the Thermodynamic and Stability Properties of 4-Chloro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic and stability data for 4-Chloro-o-xylene (CAS No. 615-60-1). Due to the limited availability of specific experimental thermodynamic data in the public domain, this document also outlines established experimental protocols for determining these properties, based on methodologies commonly applied to similar chlorinated aromatic hydrocarbons.
Physicochemical and Thermodynamic Data
The following tables summarize the available physical and thermodynamic properties of this compound. It is important to note that while some physical properties are well-documented, specific experimental thermodynamic values such as enthalpy of formation and entropy are not readily found in freely accessible literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl | PubChem |
| Molecular Weight | 140.61 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | TCI AMERICA[2] |
| Boiling Point | 221-223 °C | CHEMICAL POINT[3] |
| Flash Point | 67 °C (152.6 °F) | CHEMICAL POINT[3] |
| Density | 1.047 g/mL at 25 °C | CHEMICAL POINT[3] |
| XLogP3 (Predicted) | 3.8 | PubChem[1] |
Table 2: Hazard and Stability Information for this compound
| Parameter | Description | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | PubChem[1] |
| Chemical Stability | Combustible liquid. Containers may explode when heated. | Fisher Scientific |
| Incompatibilities | Incompatible with strong oxidizing agents. | Fisher Scientific |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Fisher Scientific |
Experimental Protocols
Detailed experimental data for the thermodynamic properties of this compound are not widely published. However, the following are detailed descriptions of standard methodologies used for determining such properties for similar organic compounds.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) can be determined using a bomb calorimeter.
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
-
The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm.
-
A small, known amount of a promoter substance, such as paraffin oil, may be used to ensure complete combustion.
-
The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire and any promoter substance used.
-
The standard enthalpy of combustion is calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a liquid as a function of temperature.[3][4]
Methodology:
-
A known mass of this compound is placed in a sealed, thermally isolated sample container (the calorimeter).
-
The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container, thus minimizing heat loss to the surroundings.[3]
-
A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in the temperature of the sample.
-
The amount of energy supplied and the resulting temperature change are precisely measured.
-
The heat capacity of the sample is calculated from these measurements, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).
-
This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Assessment of Thermal Stability and Purity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique used to determine the purity of a substance and to study its thermal stability.[1][5][6]
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a constant, programmed rate (e.g., 5-10 °C/min).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
For purity analysis, the melting endotherm is analyzed. The shape of the melting peak is related to the purity of the substance, with impurities causing a broadening of the peak and a depression of the melting point. The van't Hoff equation can be used to calculate the mole fraction of impurities.[6]
-
For stability analysis, the sample is heated to higher temperatures to observe exothermic decomposition events. The onset temperature of decomposition provides an indication of the thermal stability of the compound.
Long-Term Stability Testing
Long-term stability studies are essential for determining the shelf-life and appropriate storage conditions for a chemical.
Methodology:
-
Samples of this compound are stored in sealed containers that are representative of the intended storage vessels.
-
Multiple batches of samples are placed in controlled environmental chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions such as 40°C/75% RH).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), a sample is withdrawn from each storage condition.
-
The samples are analyzed for key stability-indicating parameters, which may include:
-
Appearance (color, clarity)
-
Purity (typically by gas chromatography)
-
Content of specific degradation products
-
Water content
-
-
The data are trended over time to establish a re-test period or shelf-life under the defined storage conditions.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermodynamic and stability characterization of a chemical substance like this compound.
Caption: A logical workflow for the characterization of a chemical's thermodynamic and stability properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 3. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Chloro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-o-xylene (also known as 4-chloro-1,2-dimethylbenzene). Due to a lack of readily available quantitative data on its solubility in various organic solvents, this document focuses on its known physicochemical properties, including its aqueous solubility, and presents a detailed, generalized experimental protocol for determining its solubility in organic solvents.
Physicochemical Properties of this compound
While specific quantitative solubility data in a range of organic solvents is not widely published, the following table summarizes the known physical and chemical properties of this compound, which are crucial for understanding its behavior in solution.
| Property | Value | Reference |
| Chemical Formula | C₈H₉Cl | [1][2] |
| Molecular Weight | 140.61 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 221-223 °C | [4] |
| Melting Point | -6 °C | [4] |
| Density | 1.047 g/mL at 25 °C | [4] |
| Water Solubility | 27 mg/L at 26 °C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 4.05 at 25 °C | [5] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of analytical grade
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid ensures that saturation is reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions: this compound is a hazardous substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-chloro-1,2-dimethylbenzene [chembk.com]
- 5. 4-Chloro-1,2-dimethylbenzene | 615-60-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism on o-Xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism on ortho-xylene (o-xylene). It delves into the regioselectivity of various EAS reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying principles governing product formation.
Core Principles of Electrophilic Aromatic Substitution on o-Xylene
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. In the case of o-xylene (1,2-dimethylbenzene), the two methyl groups significantly influence the reaction's regioselectivity and rate.
Directing Effects of Methyl Groups:
Methyl groups are activating, electron-donating groups. They stabilize the arenium ion intermediate (also known as the sigma complex) formed during the substitution process through inductive effects and hyperconjugation. This electron-donating nature directs incoming electrophiles to the ortho and para positions relative to the methyl group.
In o-xylene, there are two non-equivalent positions for electrophilic attack:
-
Position 4 (and 5): This position is para to one methyl group and ortho to the other. It is electronically activated by both methyl groups.
-
Position 3 (and 6): This position is ortho to one methyl group and meta to the other. It is also electronically activated, but generally to a lesser extent than the 4-position.
Steric hindrance from the adjacent methyl groups can also play a role, often disfavoring substitution at the more crowded positions.
Quantitative Analysis of Isomer Distribution
The regioselectivity of various electrophilic aromatic substitution reactions on o-xylene has been quantitatively studied. The following table summarizes the product distribution for several key reactions.
| Reaction | Electrophile | Major Product(s) | Isomer Distribution (%) |
| Nitration | NO₂⁺ | 3-Nitro-o-xylene & 4-Nitro-o-xylene | 3-isomer: ~55%4-isomer: ~45% |
| Sulfonation (H₂S₂O₇) | SO₃ | o-Xylene-3-sulfonic acid & o-Xylene-4-sulfonic acid | 3-isomer: 45.1%4-isomer: 54.9% |
| Sulfonation (H₃SO₄⁺) | SO₃H⁺ | o-Xylene-4-sulfonic acid | 3-isomer: 6.5%4-isomer: 93.5% |
| Chlorination (Industrial) | Cl⁺ | 3-Chloro-o-xylene & 4-Chloro-o-xylene | 3-isomer: ~50%4-isomer: ~50% |
| Chlorination (with catalyst) | Cl⁺ | This compound | 4-isomer favored (ratio > 3:1) |
| Bromination | Br⁺ | 4-Bromo-o-xylene | Major product |
| Friedel-Crafts Acylation | RCO⁺ | 3,4-Dimethylacetophenone & 2,3-Dimethylacetophenone | Major product is the 3,4-isomer |
| Friedel-Crafts Alkylation | R⁺ | Mixture of isomers | Quantitative data is scarce due to potential for polyalkylation and rearrangements. The expected major products are 1,2,4-trialkylbenzene and 1,2,3-trialkylbenzene. |
Mechanistic Insights and Visualizations
The regioselectivity observed in the electrophilic aromatic substitution of o-xylene can be explained by examining the stability of the intermediate sigma complexes.
General Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds through a two-step mechanism:
-
Attack of the π-electron system of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation of the sigma complex to restore aromaticity.
General mechanism of electrophilic aromatic substitution.
Regioselectivity in o-Xylene Substitution
The preference for substitution at the 4-position over the 3-position can be attributed to the greater stability of the corresponding sigma complex.
Logical workflow for predicting the major product in o-xylene EAS.
Detailed Experimental Protocols
The following are representative experimental protocols for key electrophilic aromatic substitution reactions on o-xylene.
Nitration of o-Xylene
Objective: To synthesize a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.
Materials:
-
o-Xylene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 mL of o-xylene to the cooled sulfuric acid with continuous stirring.
-
Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the o-xylene/sulfuric acid mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the drying agent by filtration, and remove the solvent under reduced pressure to obtain the product mixture. The isomers can be separated by fractional distillation or chromatography.
Bromination of o-Xylene
Objective: To synthesize 4-bromo-o-xylene.
Materials:
-
o-Xylene
-
Bromine (Br₂)
-
Iron filings (Fe)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, place 53 g (0.5 mol) of o-xylene and 1 g of iron filings in 100 mL of dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add 80 g (0.5 mol) of bromine dissolved in 25 mL of dichloromethane from the dropping funnel over a period of 1 hour with vigorous stirring.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
Pour the reaction mixture into 100 mL of water and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of 10% sodium bisulfite solution to remove any unreacted bromine, followed by 50 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent by distillation. The crude product can be purified by vacuum distillation.
Friedel-Crafts Acylation of o-Xylene
Objective: To synthesize 3,4-dimethylacetophenone.
Materials:
-
o-Xylene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend 14.7 g (0.11 mol) of anhydrous aluminum chloride in 50 mL of dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 7.8 g (0.1 mol) of acetyl chloride in 20 mL of dry dichloromethane from the dropping funnel.
-
After the addition, add a solution of 10.6 g (0.1 mol) of o-xylene in 20 mL of dry dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation. The product can be purified by vacuum distillation.
Conclusion
The electrophilic aromatic substitution of o-xylene is a well-studied process where the regiochemical outcome is a delicate interplay of electronic and steric effects. The two activating methyl groups predominantly direct electrophilic attack to the 4- and 3-positions. While the 4-position is generally favored due to more effective stabilization of the sigma complex intermediate, the precise isomer distribution is highly dependent on the specific reaction and its conditions. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers and professionals to effectively understand and utilize the electrophilic aromatic substitution of o-xylene in their work.
4-Chloro-o-xylene material safety data sheet (MSDS) and lab handling
An In-depth Technical Guide to 4-Chloro-o-xylene: Material Safety Data Sheet (MSDS) and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data, safe handling procedures, and emergency protocols for this compound (CAS No. 615-60-1). The information is intended to ensure the safety of laboratory personnel working with this chemical.
Chemical Identification and Properties
This compound, also known as 3,4-Dimethylchlorobenzene, is a colorless to light yellow liquid.[1] It is used as a solvent and in the synthesis of other organic compounds.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 615-60-1 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₉Cl | [2][6][7] |
| Molecular Weight | 140.61 g/mol | [2][5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1][8] |
| Boiling Point | 192 - 223 °C | [2][3][5][7] |
| Density | 1.047 - 1.07 g/mL at 25 °C | [2][5][7] |
| Flash Point | 66 - 67 °C | [5][7] |
| Refractive Index | n20/D 1.528 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
Table 2: Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Irritant) |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Irritant) |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | GHS07 (Irritant) |
| Flammable liquids | 4 | H227: Combustible liquid | No Pictogram |
| Acute dermal toxicity | 4 | Harmful in contact with skin | GHS07 (Irritant) |
| Acute Inhalation Toxicity - Vapors | 4 | Harmful if inhaled | GHS07 (Irritant) |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[3][4]
-
Skin Protection : Wear appropriate protective gloves (e.g., Viton®, polyvinyl alcohol) and clothing to prevent skin exposure.[4][10] Inspect gloves before use and use proper glove removal technique.[3]
-
Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Laboratory Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Take measures to prevent the buildup of electrostatic charge.[3]
-
Use non-sparking tools.[11]
-
Wash hands thoroughly after handling and before breaks.[3]
Storage
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3][13]
-
Store in a fireproof area.[13]
Emergency Procedures
First-Aid Measures
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure | Source(s) |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [3][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. | [3][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | [3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [3][14] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]
-
Specific Hazards : Flammable liquid and vapor.[11] Containers may explode when heated.[14] Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[3][4]
-
Protective Equipment : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[3][4] Avoid breathing vapors.[3]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3][15]
-
Containment and Cleanup : Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[4] Collect and place in a suitable, closed container for disposal.[3][4]
Disposal Considerations
Dispose of this compound and its container as hazardous waste. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as unused product.[3]
Experimental Protocols Visualization
The following diagrams illustrate key workflows for handling and responding to incidents involving this compound.
Caption: General Handling Workflow for this compound
Caption: Emergency Response for this compound Spill
Caption: First Aid Decision Tree for this compound Exposure
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. This compound [chemdict.com]
- 10. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. utoledo.edu [utoledo.edu]
- 13. ICSC 0084 - o-XYLENE [chemicalsafety.ilo.org]
- 14. fishersci.com [fishersci.com]
- 15. hpc-standards.us [hpc-standards.us]
Methodological & Application
Application Notes and Protocols: 4-Chloro-o-xylene in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Chloro-o-xylene as a key intermediate in the synthesis of agrochemicals. The following sections detail the synthetic pathways, experimental protocols, and relevant data for the conversion of this compound into valuable agrochemical products, with a specific focus on the nitrification inhibitor, 3,4-dimethylpyrazole phosphate (DMPP).
Introduction
This compound, also known as 3,4-dimethylchlorobenzene, is a significant building block in the chemical industry, particularly in the synthesis of active ingredients for the agrochemical sector.[1] Its specific substitution pattern makes it a valuable precursor for a variety of molecules, most notably 3,4-dimethylaniline, which serves as a key intermediate for several pesticides. This document outlines the synthetic route from this compound to 3,4-dimethylaniline and its subsequent conversion to the nitrification inhibitor 3,4-dimethylpyrazole phosphate (DMPP).
Synthetic Pathway Overview
The overall synthetic pathway from this compound to 3,4-dimethylpyrazole phosphate (DMPP) involves two main transformations:
-
Amination of this compound: The chloro-substituent on the aromatic ring is replaced with an amino group to yield 3,4-dimethylaniline.
-
Synthesis of DMPP from 3,4-dimethylaniline: This multi-step process involves the diazotization of 3,4-dimethylaniline, followed by a cyclization reaction to form 3,4-dimethylpyrazole, which is then phosphorylated to yield the final product.
Caption: Synthetic route from this compound to DMPP.
Experimental Protocols
Synthesis of 3,4-dimethylaniline from this compound
Protocol adapted from the amination of 4-bromo-o-xylene: [6][7]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 140.61 |
| Ammonia (28-30% aq. solution) | 17.03 |
| Copper(I) chloride (CuCl) | 98.99 |
| Copper wire | - |
| Sodium hydroxide (NaOH) | 40.00 |
| Diethyl ether | 74.12 |
| Hydrochloric acid (HCl) | 36.46 |
| Petroleum ether | - |
Procedure:
-
In a high-pressure steel reaction vessel, combine this compound (1.0 mol), copper wire, and a solution of copper(I) chloride in aqueous ammonia (28-30%).
-
Seal the vessel and heat to approximately 195 °C with constant agitation for 14 hours. The pressure will rise to 700-1000 lb/in².
-
After cooling, carefully vent the reactor and transfer the contents to a separatory funnel.
-
Separate the organic layer and add a 40% sodium hydroxide solution.
-
Perform steam distillation on the organic layer. The amine will distill and crystallize upon cooling.
-
Isolate the crude 3,4-dimethylaniline by filtration.
-
For purification, dissolve the crude product in 8% hydrochloric acid and extract with diethyl ether to remove any unreacted starting material.
-
Make the acidic aqueous layer alkaline with 40% sodium hydroxide and perform a second steam distillation.
-
Collect the purified 3,4-dimethylaniline, which will crystallize on cooling.
-
The product can be further purified by recrystallization from petroleum ether.
Expected Yield: The yield for the bromo-analogue is reported to be around 66-79%.[6] The yield for the chloro-analogue may vary.
Synthesis of 3,4-dimethylpyrazole phosphate (DMPP) from 3,4-dimethylaniline
The synthesis of DMPP from 3,4-dimethylaniline proceeds via the formation of a diazonium salt, which then undergoes cyclization to form 3,4-dimethylpyrazole. The final step is the phosphorylation of the pyrazole. The following protocol is a general procedure based on patent literature.[8][9][10][11]
Step 1: Synthesis of 3,4-dimethylpyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3,4-dimethylaniline | 121.18 |
| Sodium nitrite (NaNO₂) | 69.00 |
| Hydrochloric acid (HCl) | 36.46 |
| 2-Butanone (Methyl ethyl ketone) | 72.11 |
| Paraformaldehyde | 30.03 |
| Hydrazine hydrate | 50.06 |
| Toluene | 92.14 |
| Sodium hydroxide (NaOH) | 40.00 |
Procedure:
-
Diazotization: Dissolve 3,4-dimethylaniline (1.0 mol) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 mol) in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate reactor, prepare a mixture of 2-butanone and paraformaldehyde.
-
Slowly add the cold diazonium salt solution to the 2-butanone/paraformaldehyde mixture.
-
After the addition is complete, add hydrazine hydrate and a suitable solvent like toluene.
-
Heat the mixture to reflux to facilitate the cyclization and dehydration.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize with a sodium hydroxide solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting 3,4-dimethylpyrazole by distillation or recrystallization.
Step 2: Synthesis of 3,4-dimethylpyrazole phosphate (DMPP)
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3,4-dimethylpyrazole | 96.13 |
| Phosphoric acid (H₃PO₄) | 98.00 |
| Ethanol | 46.07 |
Procedure:
-
Dissolve 3,4-dimethylpyrazole (1.0 mol) in ethanol.
-
Slowly add phosphoric acid (1.0 mol) to the solution while stirring. An exothermic reaction will occur, and a precipitate will form.
-
Continue stirring at room temperature for a few hours to ensure complete salt formation.
-
Collect the solid 3,4-dimethylpyrazole phosphate by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Expected Yield: High yields are typically reported for the phosphorylation step.[8][10]
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₉Cl | 140.61 | Colorless liquid | - | 191-192 |
| 3,4-dimethylaniline | C₈H₁₁N | 121.18 | Pale brown crystals | 49-51 | 226 |
| 3,4-dimethylpyrazole | C₅H₈N₂ | 96.13 | - | - | - |
| DMPP | C₅H₁₁N₂O₄P | 214.13 | White solid | 168.7-169.6[10] | - |
Table 2: Summary of Reaction Conditions and Yields
| Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound to 3,4-dimethylaniline | Ammonia | Copper(I) chloride/Copper | Water | 195 | 14 | ~66-79 (for bromo-analogue)[6] |
| 3,4-dimethylaniline to 3,4-dimethylpyrazole | Sodium nitrite, 2-Butanone, Hydrazine hydrate | - | Water/Toluene | Reflux | - | - |
| 3,4-dimethylpyrazole to DMPP | Phosphoric acid | - | Ethanol | Room Temp. | - | >95[10] |
Logical Relationships and Workflows
References
- 1. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 8. CN102911119B - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate - Google Patents [patents.google.com]
- 9. CN102558054A - Process for preparing 3,4-dimethylpyrazole phosphate - Google Patents [patents.google.com]
- 10. CN102911119A - Preparation methods of 3,4-dimethyl pyrazole and 3,4-dimethyl pyrazole phosphate - Google Patents [patents.google.com]
- 11. CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-o-xylene as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-o-xylene, a halogenated aromatic compound, serves as a versatile and economically significant precursor in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a chlorinated benzene ring with two adjacent methyl groups, provides a valuable scaffold for the construction of more complex molecular architectures. This document outlines the application of this compound in the synthesis of key pharmaceutical intermediates, namely 3,4-dimethylaniline and 3,4-dimethylphenol, and their subsequent conversion into active pharmaceutical ingredients (APIs) such as Riboflavin (Vitamin B2) and Tocopherol (Vitamin E).
The protocols provided herein are intended to offer detailed methodologies for the synthesis and transformation of these compounds, supported by quantitative data to facilitate reproducibility and process optimization in a research and development setting.
Key Intermediates from this compound
The primary utility of this compound in pharmaceutical synthesis lies in its conversion to 3,4-dimethylaniline and 3,4-dimethylphenol. These intermediates are the foundational building blocks for a range of therapeutic agents.
Synthesis of 3,4-Dimethylaniline
3,4-Dimethylaniline is a crucial intermediate in the production of Riboflavin (Vitamin B2).[1][2] The conversion of this compound to 3,4-dimethylaniline can be achieved through amination, where the chloro group is displaced by an amino group. Modern synthetic methods, such as the Buchwald-Hartwig amination, offer efficient and milder conditions for this transformation compared to traditional high-pressure ammonolysis.
Synthesis of 3,4-Dimethylphenol
3,4-Dimethylphenol is a key precursor in the synthesis of Vitamin E (α-Tocopherol) and the muscle relaxant Metaxalone.[3] The synthesis of 3,4-Dimethylphenol from this compound is typically achieved through hydrolysis, where the chloro group is substituted by a hydroxyl group under basic conditions.[3]
Pharmaceutical Applications and Synthetic Pathways
Application 1: Synthesis of Riboflavin (Vitamin B2)
Riboflavin is an essential vitamin that plays a vital role in various metabolic pathways. The industrial synthesis of Riboflavin often utilizes 3,4-dimethylaniline as a starting material. The general synthetic route involves the condensation of 3,4-dimethylaniline with a ribose derivative, followed by cyclization to form the isoalloxazine ring system of Riboflavin.
Application 2: Synthesis of α-Tocopherol (Vitamin E)
α-Tocopherol, the most biologically active form of Vitamin E, is a powerful antioxidant. A key building block for its synthesis is 2,3,5-trimethylhydroquinone. 3,4-Dimethylphenol, derived from this compound, can be converted to 2,3,6-trimethylphenol, which is a precursor to 2,3,5-trimethylhydroquinone.[4][5] The synthesis of α-Tocopherol then involves the condensation of trimethylhydroquinone with isophytol.[4][6]
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations described above.
Protocol 1: Synthesis of 3,4-Dimethylaniline from this compound via Buchwald-Hartwig Amination
This protocol describes a modern catalytic approach for the amination of this compound.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane, or as ammonium chloride with a strong base)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01-0.02 mol%) and the Josiphos ligand (0.01-0.02 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add sodium tert-butoxide (1.2-1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the ammonia source (e.g., a solution of ammonia in dioxane, 1.5-2.0 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield 3,4-dimethylaniline.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | 85-95% | Adapted from Buchwald-Hartwig amination literature |
| Reaction Temperature | 100 °C | Adapted from Buchwald-Hartwig amination literature |
| Reaction Time | 18 h | Adapted from Buchwald-Hartwig amination literature |
| Catalyst Loading | 0.015 mol% | Adapted from Buchwald-Hartwig amination literature |
Protocol 2: Synthesis of 3,4-Dimethylphenol from this compound via Alkaline Hydrolysis
This protocol details the conversion of this compound to 3,4-dimethylphenol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Copper catalyst (optional, e.g., copper(I) oxide)
-
High-pressure autoclave
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Charge a high-pressure autoclave with this compound, an aqueous solution of sodium hydroxide (excess, e.g., 10-20% solution), and a catalytic amount of a copper catalyst (optional, to facilitate the reaction).
-
Seal the autoclave and heat the mixture to a high temperature (e.g., 250-300 °C) under pressure for several hours.
-
Monitor the reaction for the consumption of the starting material.
-
After completion, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid until the solution is acidic to litmus paper to precipitate the phenol.
-
Extract the aqueous mixture with an organic solvent like diethyl ether.
-
Combine the organic extracts, wash with water, and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
The crude 3,4-dimethylphenol can be purified by distillation under reduced pressure or by recrystallization.
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Yield | >90% | Industrial chemistry principles |
| Reaction Temperature | 260-280 °C | Industrial chemistry principles |
| Reaction Time | 2-4 h | Industrial chemistry principles |
| Pressure | High pressure | Industrial chemistry principles |
Protocol 3: Synthesis of Riboflavin from 3,4-Dimethylaniline
This protocol outlines the key steps for synthesizing Riboflavin from 3,4-dimethylaniline.
Part A: Condensation with D-Ribose
Materials:
-
3,4-Dimethylaniline
-
D-Ribose
-
Methanol
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve 3,4-dimethylaniline and D-ribose in methanol in a round-bottom flask.
-
Add a catalytic amount of a weak acid.
-
Reflux the mixture for several hours. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude riboside.
Part B: Reduction and Cyclization
Materials:
-
Crude riboside from Part A
-
Reducing agent (e.g., sodium dithionite or catalytic hydrogenation)
-
Alloxan or a suitable derivative
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the crude riboside in a suitable solvent.
-
Perform a reduction of the intermediate. For example, add sodium dithionite portion-wise to the solution until the reaction is complete.
-
After the reduction, add a solution of alloxan to the reaction mixture.
-
Heat the mixture to induce cyclization, leading to the formation of Riboflavin.
-
The Riboflavin will precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with cold water and then with ethanol, and dry to obtain the final product.
Quantitative Data (Representative):
| Step | Parameter | Value | Reference |
| Condensation | Yield | ~70-80% | General organic synthesis literature |
| Cyclization | Yield | ~60-70% | General organic synthesis literature |
| Overall Yield | ~40-55% |
Workflow Diagrams
Conclusion
This compound is a valuable precursor for the synthesis of important pharmaceutical compounds. The methodologies outlined in this document provide a framework for the preparation of key intermediates and their subsequent conversion to Riboflavin and precursors for Vitamin E. The provided protocols, along with the quantitative data and workflow diagrams, are intended to support researchers and drug development professionals in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired scale of production.
References
- 1. US6538142B1 - Process for the preparation of metaxalone - Google Patents [patents.google.com]
- 2. 3,4-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. acrossbiotech.com [acrossbiotech.com]
Laboratory protocol for the direct chlorination of o-xylene
Application Notes: Direct Nuclear Chlorination of o-Xylene
The direct chlorination of o-xylene is a fundamental electrophilic aromatic substitution reaction utilized in the synthesis of chlorinated intermediates crucial for the production of agrochemicals, pharmaceuticals, and specialty polymers.[1][2] The primary products of monochlorination are 3-chloro-1,2-dimethylbenzene and 4-chloro-1,2-dimethylbenzene.[3][4] The methyl groups on the o-xylene ring are ortho-, para-directing activators, leading to the formation of these two main isomers.[5]
A significant challenge in the industrial application of this reaction is controlling the regioselectivity to favor the more commercially valuable 4-chloro isomer over the 3-chloro isomer.[1] Research efforts focus on the development of catalyst and co-catalyst systems, as well as the optimization of reaction conditions, to maximize the yield of the desired isomer.[1][6] Common catalysts include Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃).[3][7] Advanced catalytic systems employing zeolites or specific co-catalysts like substituted thianthrenes and phenoxathiins have been developed to enhance the 4-chloro- to 3-chloro-isomer ratio.[1][6][8] The reaction temperature is a critical parameter; lower temperatures generally favor the formation of the 4-chloro isomer.[6] The process can be performed without a solvent, which is advantageous for industrial applications as it simplifies product work-up and reduces waste.[1][6]
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of o-xylene proceeds via an electrophilic aromatic substitution mechanism. The process involves three key steps:
-
Generation of the Electrophile: A Lewis acid catalyst, such as FeCl₃, reacts with molecular chlorine (Cl₂) to generate a highly electrophilic chloronium ion (Cl⁺) complex.[9]
-
Formation of the Arenium Ion (Sigma Complex): The electron-rich aromatic ring of o-xylene attacks the electrophile. This attack can occur at the carbon atom para to one methyl group (position 4) or ortho to one methyl group (position 3), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.[9]
-
Restoration of Aromaticity: A weak base, such as [FeCl₄]⁻, removes a proton (H⁺) from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring, yielding the final chlorinated o-xylene product and regenerating the catalyst.[9]
Experimental Protocols
Protocol 1: Chlorination using Ferric Chloride and a Selectivity-Enhancing Co-catalyst
This protocol describes a batch process for the nuclear chlorination of o-xylene with high selectivity for 4-chloro-1,2-dimethylbenzene using a Friedel-Crafts catalyst in conjunction with a co-catalyst.[6]
Materials:
-
o-Xylene (2 mol)
-
Ferric Chloride (FeCl₃) (0.2 g)
-
Co-catalyst (e.g., chlorine-substituted 2,8-dimethylphenoxathiin) (0.2 g)[6]
-
Chlorine (Cl₂) gas (2.25 mol)
Equipment:
-
Glass flask equipped with a mechanical stirrer, a gas introduction tube, and a cooling system.
-
Gas flow meter.
-
Scrubber for HCl off-gas.
Procedure:
-
Charge a glass reaction flask with 2 mol of o-xylene.
-
Add 0.2 g of FeCl₃ and 0.2 g of the co-catalyst to the flask with stirring.
-
Cool the reaction mixture to -5°C using an appropriate cooling bath.
-
Introduce 2.25 mol of chlorine gas into the mixture through the gas introduction tube over a period of 2.5 hours while maintaining vigorous stirring. The temperature should be maintained at -5°C throughout the addition.
-
After the chlorine addition is complete, allow the reaction to proceed for an additional 30 minutes.
-
The reaction mixture can be worked up directly by distillation to separate the products.[6]
-
Analyze the product distribution using gas chromatography (GC).
Protocol 2: Chlorination using Ferric Chloride and a Thianthrene Co-catalyst
This protocol details the chlorination of o-xylene using a thianthrene-based co-catalyst system, which also directs the chlorination towards the 4-position.[1]
Materials:
-
o-Xylene (100 parts by weight)
-
Ferric Chloride (FeCl₃) (0.05 parts by weight)
-
Thianthrene co-catalyst (0.1 parts by weight)[1]
-
Chlorine (Cl₂) gas (100 parts by weight)
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with a stirrer, gas inlet, and thermometer.
-
Cooling circulator.
-
Separatory funnel.
Procedure:
-
Add 100 parts of o-xylene, 0.05 parts of FeCl₃, and 0.1 parts of the thianthrene co-catalyst to the reactor.
-
Cool the mixture to 0°C with stirring and maintain this temperature.
-
Pass 100 parts of chlorine gas into the mixture over a period of approximately 4 hours.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether.
-
Wash the ether layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether under reduced pressure to yield the crude product mixture.
-
Analyze the product composition by gas-liquid chromatography (GLC).[1]
Data Presentation
Table 1: Summary of Reactants and Conditions
| Parameter | Protocol 1[6] | Protocol 2[1] |
| o-Xylene | 2 mol | 100 parts by weight |
| Chlorinating Agent | 2.25 mol Cl₂ gas | 100 parts by weight Cl₂ gas |
| Catalyst | 0.2 g FeCl₃ | 0.05 parts by weight FeCl₃ |
| Co-catalyst | 0.2 g (Substituted Phenoxathiin) | 0.1 parts by weight (Thianthrene) |
| Temperature | -5°C | 0°C |
| Reaction Time | 2.5 hours (addition) | ~4 hours |
| Solvent | None | None |
Table 2: Product Distribution
| Product | Protocol 1 (% Composition)[6] | Protocol 2 (% Composition)[1] |
| Unreacted o-Xylene | 0% (Complete Conversion) | 10.42% |
| 4-Chloro-1,2-dimethylbenzene | 70.1% | 48.24% |
| 3-Chloro-1,2-dimethylbenzene | 18.9% | 34.96% |
| Di- and higher-chlorinated | 11.0% | 6.38% |
| Ratio (4-chloro / 3-chloro) | 3.7 : 1 | 1.38 : 1 |
Experimental Workflow Visualization
References
- 1. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 2. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
Application Note: Reverse Phase HPLC Method Development for the Analysis of 4-Chloro-o-xylene
Abstract
This application note details a systematic approach to developing a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-o-xylene. The protocol outlines a comprehensive workflow from initial method development to validation, tailored for researchers, scientists, and professionals in the drug development industry. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, and UV detection. All experimental protocols and data are presented to ensure easy implementation and adaptation.
Introduction
This compound is a halogenated aromatic hydrocarbon used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agricultural products. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Reverse-phase HPLC is a widely used analytical technique for the separation and quantification of non-polar to moderately polar compounds, making it an ideal choice for this application. This document provides a detailed guide for developing a specific and sensitive RP-HPLC method for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.
| Property | Value | Reference |
| Chemical Formula | C₈H₉Cl | [1][2][3] |
| Molecular Weight | 140.61 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 192°C | |
| Solubility | Soluble in organic solvents such as acetonitrile and methanol. | |
| UV Absorbance | Aromatic compounds typically exhibit UV absorbance between 200-280 nm. For xylene isomers, detection is commonly performed around 205 nm and 254 nm.[4] |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Preparation of Standard Solutions and Samples
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will be dependent on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to a final concentration within the calibration range. For drug product analysis, an extraction step may be necessary.
Initial HPLC Method Parameters
Based on the analysis of similar halogenated aromatic compounds and xylene isomers, the following starting conditions are recommended.[5][6][7][8][9]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (with monitoring at 205 nm) |
| Run Time | 10 minutes |
Method Development and Optimization Workflow
The following diagram illustrates the logical workflow for the development and optimization of the reverse-phase HPLC method.
Caption: Logical workflow for RP-HPLC method development.
Optimization Strategy
If the initial conditions do not provide adequate separation or peak shape, the following parameters should be systematically adjusted:
-
Mobile Phase Composition: Vary the ratio of acetonitrile to water. Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will increase retention. Test compositions from 60:40 to 80:20 (Acetonitrile:Water).
-
Flow Rate: Adjust the flow rate between 0.8 and 1.2 mL/min to optimize resolution and analysis time.
-
Column Temperature: Evaluate the effect of temperature in the range of 25 °C to 40 °C. Higher temperatures can improve peak shape and reduce viscosity but may affect selectivity.[10]
Data Presentation
System Suitability Results
The following table summarizes the expected system suitability results for the optimized method.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Method Validation Parameters
Once the method is optimized, it should be validated according to ICH guidelines. The following table outlines the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
| Robustness | No significant change in results with small variations in method parameters. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Use a highly deactivated (end-capped) column. Consider adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase if the analyte has basic properties.[11][12] |
| Poor Resolution | Inadequate separation from other components. | Optimize the mobile phase composition by performing a gradient elution or adjusting the isocratic solvent strength.[13][14][15] |
| Shifting Retention Times | Inconsistent mobile phase preparation or column temperature fluctuations. | Ensure accurate mobile phase preparation and use a column thermostat. Allow for adequate column equilibration time.[16][17] |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | Use high-purity solvents, filter the mobile phase, and implement a needle wash step in the autosampler method. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a reverse-phase HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, researchers can establish a reliable and robust analytical method suitable for various applications in the pharmaceutical and chemical industries. The provided tables and workflow diagram serve as practical tools to guide the user through the method development process.
References
- 1. This compound|Aromatic Intermediate|RUO [benchchem.com]
- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. hplc.eu [hplc.eu]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. lcms.cz [lcms.cz]
- 17. tajhizshimi.com [tajhizshimi.com]
Application Note: GC-MS Protocol for the Identification of Chloroxylene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and differentiation of chloroxylene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Chloroxylenes, substituted aromatic compounds, are utilized in the synthesis of various pharmaceuticals and industrial chemicals. Due to the similarity in their physical properties, the separation and identification of their isomers can be challenging. This protocol outlines a robust GC-MS method, including sample preparation, instrument parameters, and data analysis, to achieve reliable identification.
Introduction
Chloroxylene isomers are a class of chlorinated aromatic hydrocarbons. The specific substitution pattern of the chlorine atom and methyl groups on the benzene ring results in numerous isomers, each potentially exhibiting different chemical reactivity and toxicological profiles. In pharmaceutical development and industrial chemical synthesis, the precise identification of the correct isomer is critical for ensuring product efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of chloroxylene isomers. The high separation efficiency of gas chromatography, coupled with the definitive identification capabilities of mass spectrometry, allows for the confident differentiation of these closely related compounds.
Experimental Protocol
This protocol provides a comprehensive methodology for the analysis of chloroxylene isomers.
Materials and Reagents
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade)
-
Standards: Analytical standards of chloroxylene isomers (e.g., 2-chloro-1,3-dimethylbenzene, 4-chloro-1,3-dimethylbenzene, 2-chloro-1,4-dimethylbenzene, 4-chloro-1,2-dimethylbenzene, 4-chloro-3,5-dimethylphenol).
-
Internal Standard: 1,3,5-tribromobenzene or a suitable deuterated analog.
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined caps, pipettes.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each chloroxylene isomer and the internal standard in methanol at a concentration of 1000 µg/mL.
-
Prepare a mixed calibration standard solution by diluting the stock solutions in dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Spike each calibration level with the internal standard to a final concentration of 10 µg/mL.
-
-
Sample Extraction (from a solid matrix):
-
Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction with a fresh 5 mL aliquot of the solvent mixture.
-
Combine the extracts and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add the internal standard to a final concentration of 10 µg/mL.
-
Bring the final volume to 1 mL with dichloromethane.
-
Transfer the final extract to a GC-MS autosampler vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended.[1][2][3]
| GC Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or Thermo Scientific TraceGOLD TG-5SilMS.[3] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 1-minute purge delay) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes). |
| MS Parameter | Condition |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 minutes |
Data Analysis
-
Qualitative Identification:
-
Identify the chloroxylene isomers in the sample chromatograms by comparing their retention times with those of the analytical standards.
-
Confirm the identity by comparing the mass spectrum of the peak in the sample with the mass spectrum of the corresponding standard and with a reference library such as the NIST Mass Spectral Library.
-
-
Quantitative Analysis:
-
Generate a calibration curve for each isomer by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of each chloroxylene isomer in the samples using the generated calibration curves.
-
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for common chloroxylene isomers under the specified GC-MS conditions.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-1,4-dimethylbenzene | C₈H₉Cl | 140.61 | ~10.5 | 140/142 | 105, 77 |
| 4-Chloro-1,2-dimethylbenzene | C₈H₉Cl | 140.61 | ~10.8 | 140/142 | 105, 77 |
| 4-Chloro-1,3-dimethylbenzene | C₈H₉Cl | 140.61 | ~10.3 | 140/142 | 105, 77 |
| 4-Chloro-3,5-dimethylphenol | C₈H₉ClO | 156.61 | ~12.2 | 156/158 | 141, 123, 91 |
Note: Expected retention times are estimates and may vary depending on the specific instrument and column conditions.
Discussion of Mass Spectral Fragmentation
The mass spectra of chloroxylene isomers are characterized by the molecular ion peak and several key fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.
Common fragmentation pathways for non-phenolic chloroxylenes include:
-
Loss of a methyl group (-CH₃): This results in a prominent peak at m/z 125/127.
-
Loss of a chlorine atom (-Cl): This leads to a fragment at m/z 105.
-
Loss of HCl: This can also occur, leading to a fragment at m/z 104.
-
Formation of a tropylium ion: Rearrangement can lead to the formation of the stable tropylium ion at m/z 91.
For chloroxylenols (chlorodimethylphenols), additional fragmentation pathways involving the hydroxyl group are observed:
-
Loss of a methyl group (-CH₃): This results in a fragment at m/z 141/143.
-
Loss of CO: This can lead to a fragment at m/z 128/130.
The relative abundances of these fragments can help to distinguish between different isomers.
Experimental Workflow and Signaling Pathway Diagrams
References
Synthetic Route to 4-Chlorophthalonitrile from 4-Chloro-o-xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthetic route to 4-chlorophthalonitrile, a valuable intermediate in the synthesis of dyes and heat-resistant polymers, starting from 4-chloro-o-xylene. The primary method detailed is the vapor-phase catalytic ammoxidation of this compound. This application note includes a representative experimental protocol, a summary of relevant quantitative data from analogous reactions, and visualizations of the synthetic pathway and experimental workflow.
Introduction
4-Chlorophthalonitrile is a significant building block in the development of various functional materials, including phthalocyanine dyes and high-performance polyimides. The synthesis of this compound from this compound is a key transformation that has been a subject of interest in industrial and academic research. The most direct and efficient method for this conversion is vapor-phase ammoxidation, a process that involves the reaction of the substituted xylene with ammonia and an oxidizing agent, typically air, over a solid-state catalyst at elevated temperatures.
Synthetic Pathway
The synthesis of 4-chlorophthalonitrile from this compound proceeds via a one-step vapor-phase catalytic ammoxidation. The reaction involves the oxidation of the two methyl groups of this compound in the presence of ammonia to form the corresponding dinitrile.
Caption: Synthetic pathway for 4-chlorophthalonitrile.
Experimental Protocol: Vapor-Phase Catalytic Ammoxidation
The following is a representative protocol for the synthesis of 4-chlorophthalonitrile from this compound via vapor-phase catalytic ammoxidation. This protocol is based on established procedures for the ammoxidation of similar substituted xylenes.[1][2][3] Optimization of reaction conditions is recommended to achieve desired yield and selectivity.
1. Catalyst Preparation:
A vanadium-based catalyst, such as V-Sb-Bi-Zr/γ-Al2O3, is typically employed for this reaction.[1] The catalyst is prepared by impregnating a γ-alumina support with an aqueous solution of the metal salts (e.g., ammonium metavanadate, antimony trichloride, bismuth nitrate, and zirconium oxynitrate), followed by drying and calcination at high temperatures.
2. Reaction Setup:
The reaction is carried out in a fixed-bed or fluidized-bed reactor. The reactor is typically made of quartz or stainless steel and is heated by a tube furnace. A preheater is used to vaporize the this compound and mix it with ammonia and air before entering the reactor.
3. Reaction Procedure:
-
The catalyst is packed into the reactor.
-
The reactor is heated to the desired reaction temperature, typically in the range of 350-450 °C, under a flow of inert gas (e.g., nitrogen).
-
This compound is vaporized and fed into the reactor along with a stream of ammonia and air. The molar ratio of this compound:ammonia:air is a critical parameter and should be optimized. Based on analogous reactions, a molar ratio in the range of 1:10:30 to 1:20:50 can be a starting point.[1]
-
The contact time of the reactants with the catalyst is controlled by the flow rates and is typically in the range of 1-5 seconds.
-
The effluent gas stream from the reactor, containing 4-chlorophthalonitrile, unreacted starting materials, byproducts, and water, is passed through a condenser to cool and collect the solid products.
4. Product Isolation and Purification:
-
The condensed product mixture is collected.
-
The crude 4-chlorophthalonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by sublimation.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Quantitative Data
| Starting Material | Catalyst | Temperature (°C) | Molar Ratio (Substrate:NH₃:Air) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| o-Xylene | V-Sb-Bi-Cr/γ-Al₂O₃ | 385-395 | - | - | - | - | [4] |
| 4-Phenyl-o-xylene | V-Sb-Bi-Zr/γ-Al₂O₃ | 400 | 1:15:30 | >95 | 83.1 | - | [1] |
| o-Xylene | V-Cr-O/SiO₂ | - | - | - | 89 (Phthalimide) | - | [5] |
| p-Xylene | Na-V bronze/α-Al₂O₃ + Nb₂O₅ | 430 | 1:3.2: (O₂) 3.0 | 86.7 | 65.0 | - | [6] |
| o-Xylene | Catalyst o-116 | - | - | 96.8 | 75.2 | 77.7 | [7] |
Note: The yield and selectivity are highly dependent on the specific catalyst formulation and reaction conditions. The data presented should be considered as a guideline for process development.
Safety Considerations
-
This compound is a flammable liquid and is harmful if swallowed or inhaled.
-
Ammonia is a corrosive and toxic gas.
-
Phthalonitriles can be toxic and should be handled with appropriate personal protective equipment.
-
The reaction is performed at high temperatures and involves flammable gases, requiring appropriate safety precautions to prevent fires and explosions.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The vapor-phase catalytic ammoxidation of this compound is a viable and direct route for the synthesis of 4-chlorophthalonitrile. While a specific, detailed protocol is not widely published, the extensive literature on the ammoxidation of other substituted xylenes provides a strong foundation for the development of an efficient process. The choice of catalyst and the optimization of reaction parameters such as temperature, reactant ratios, and contact time are crucial for achieving high yields and selectivity. The information provided in this application note serves as a comprehensive guide for researchers and professionals in the field.
References
- 1. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinetics [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3959336A - Ammoxidation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes: 4-Chloro-o-xylene as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-o-xylene as a foundational building block in the synthesis of a variety of organic molecules. Its strategic placement of a chlorine atom and two methyl groups on the aromatic ring allows for diverse functionalization through cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates. This document outlines key applications and provides detailed protocols for its use in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction to this compound
This compound (3,4-dimethylchlorobenzene) is an aromatic organic compound that serves as a valuable intermediate in organic synthesis.[1] The presence of the chloro substituent provides a reactive handle for various transformations, while the methyl groups influence the electronic properties and steric environment of the benzene ring. This combination makes it a suitable precursor for the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[2]
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 221-223 °C |
| Density | 1.047 g/mL at 25 °C |
Key Synthetic Applications
This compound is a versatile substrate for a range of powerful organic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. This compound, as an aryl chloride, can participate in these transformations, although it is generally less reactive than the corresponding aryl bromides or iodides.[4] The use of specialized ligands is often necessary to achieve high yields.[5]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: For coupling with terminal alkynes.
-
Heck Coupling: For the arylation of alkenes.
While less reactive than aryl chlorides bearing strong electron-withdrawing groups, this compound can undergo nucleophilic aromatic substitution under forcing conditions to produce phenols, ethers, and other derivatives. The electron-donating nature of the methyl groups generally disfavors this reaction pathway under mild conditions.[2]
The chloro group can be displaced by a cyanide nucleophile to introduce a nitrile functionality, a versatile precursor for carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction is a classical method for this transformation.[3]
This compound can be converted into the corresponding Grignard reagent, (3,4-dimethylphenyl)magnesium chloride. This powerful nucleophile can then be used to form new C-C bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The use of a suitable palladium catalyst and ligand system is crucial for the successful coupling of aryl chlorides.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 140.61 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.49 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Water | - | 0.5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (140.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 3,4-dimethylbiphenyl.
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with aniline. The choice of ligand is critical for achieving good yields with aryl chlorides.[5]
Reaction Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 140.61 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.65 | 0.04 | 0.04 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add this compound (140.6 mg, 1.0 mmol) followed by aniline (111.8 mg, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, and quench by the addition of saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield N-phenyl-3,4-dimethylaniline.
This protocol provides a general method for the cyanation of this compound using copper(I) cyanide. This reaction often requires high temperatures.
Reaction Scheme:
Caption: Rosenmund-von Braun Cyanation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 140.61 | 1.0 | 1.0 |
| Copper(I) cyanide | 89.56 | 1.2 | 1.2 |
| DMF (anhydrous) | - | 5 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (140.6 mg, 1.0 mmol) and copper(I) cyanide (107.5 mg, 1.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require prolonged heating (12-48 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a solution of FeCl₃ (10% in 1 M HCl) and stir for 30 minutes to decompose the copper complexes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 3,4-dimethylbenzonitrile.
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde. Anhydrous conditions are critical for the success of this reaction.
Logical Relationship Diagram:
Caption: Grignard Reaction Logical Flow.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 140.61 | 10.0 | 1.0 |
| Magnesium turnings | 24.31 | 11.0 | 1.1 |
| Iodine | 253.81 | 1 crystal | catalytic |
| Benzaldehyde | 106.12 | 9.0 | 0.9 |
| THF (anhydrous) | - | 30 mL | - |
| Saturated NH₄Cl (aq) | - | 20 mL | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.
-
Add magnesium turnings (267 mg, 11.0 mmol) and a crystal of iodine to the flask.
-
Add a small portion of a solution of this compound (1.41 g, 10.0 mmol) in anhydrous THF (10 mL) to the magnesium.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (0.96 g, 9.0 mmol) in anhydrous THF (10 mL) dropwise via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to afford (3,4-dimethylphenyl)(phenyl)methanol.
-
Summary and Outlook
This compound is a readily available and cost-effective starting material that provides access to a wide array of functionalized aromatic compounds. The protocols outlined in these notes demonstrate its utility in key synthetic transformations. For researchers in drug discovery and materials science, this compound represents a versatile platform for the synthesis of novel molecular entities. Further exploration of its reactivity, particularly in the context of modern catalytic systems, is likely to uncover even broader applications for this valuable building block.
References
Application Notes and Protocols for Scalable Synthesis of 4-Chloro-o-xylene
Introduction
4-Chloro-o-xylene (3,4-dimethylchlorobenzene) is a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1] Its production is primarily achieved through the electrophilic chlorination of o-xylene. The main challenge in this synthesis is controlling the regioselectivity, as the reaction typically yields a mixture of this compound and its isomer, 3-chloro-o-xylene.[2][3] For many applications, the 4-chloro isomer is the more valuable product, making processes that favor its formation highly desirable.[2][3]
These application notes provide detailed protocols for scalable synthesis methods that enhance the production of this compound. The focus is on directed chlorination using specific catalyst systems to improve the isomeric ratio, and subsequent purification methods.
Synthesis Pathway Overview
The primary scalable method for producing this compound is the direct nuclear chlorination of o-xylene. This reaction is typically catalyzed by a Lewis acid. The selectivity of the reaction, which dictates the ratio of the desired 4-chloro isomer to the undesired 3-chloro isomer, is highly dependent on the catalyst and co-catalyst system employed.
Caption: General reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The efficiency of this compound synthesis is determined by the catalyst system's ability to direct chlorination to the 4-position of the o-xylene ring. The following tables summarize the performance of various catalyst systems as reported in the literature.
Table 1: Comparison of Catalyst Systems for o-Xylene Chlorination
| Catalyst | Co-catalyst | Temperature (°C) | 4-Chloro : 3-Chloro Isomer Ratio | Product Distribution (% this compound) | Reference |
| FeCl₃ | None | - | < 1.5 : 1 | 48.24% | [2] |
| Fe + S₂Cl₂ | None | - | 1.78 : 1 | - | [3] |
| SbCl₃ | N-chlorocarbonylphenothiazine | - | 2.3 : 1 | - | [3] |
| FeCl₃ | Methylchlorothianthrene | 0 | 3.81 : 1 | 71.70% | [2] |
| FeCl₃ | Tetrachlorinated 2,8-dimethylphenoxathiin | -5 | 3.7 : 1 | 70.1% | [3] |
| FeCl₃ | Tetrachlorinated 2,8-dimethylphenoxathiin | 7 | 5.66 : 1 | 61.2% | [3] |
| KY molecular sieve | None | 80 | > 1.6 : 1 | - | [4] |
Note: Product distribution percentages may not sum to 100 due to the presence of unreacted o-xylene and dichlorinated products.
Experimental Protocols
Protocol 1: Directed Nuclear Chlorination of o-Xylene
This protocol is based on methods that achieve a high isomeric ratio of this compound to 3-chloro-o-xylene through the use of a Lewis acid and a specialized co-catalyst.[2][3]
Materials:
-
o-Xylene (reagent grade)
-
Ferric chloride (FeCl₃), anhydrous
-
Co-catalyst (e.g., chlorine-substituted 2,8-dimethylphenoxathiin or a substituted thianthrene compound)[2][3]
-
Chlorine gas (Cl₂)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Water (deionized)
Equipment:
-
Glass reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, gas inlet tube, and a condenser connected to a gas scrubber (for HCl byproduct).
-
Cooling bath (ice-salt or cryocooler).
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus.
Caption: Experimental workflow for the synthesis and workup of this compound.
Procedure:
-
Reactor Setup: In a clean, dry glass flask equipped with a stirrer and gas inlet, add o-xylene (e.g., 2 moles), ferric chloride (e.g., 0.2 g), and the co-catalyst (e.g., 0.2 g of tetrachlorinated 2,8-dimethylphenoxathiin).[3]
-
Cooling: Cool the reaction mixture to the target temperature, typically between -5°C and 0°C, using an appropriate cooling bath.[2][3]
-
Chlorination: While stirring vigorously, slowly bubble chlorine gas (e.g., 2.25 moles) into the reaction mixture over a period of 2.5 to 4 hours.[2][3] The reaction is exothermic; maintain the temperature throughout the addition. The off-gas (HCl) should be directed to a scrubber containing a sodium hydroxide solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of o-xylene and the formation of chloro-xylene isomers.
-
Quenching: Once the reaction is complete, stop the chlorine flow and slowly quench the reaction mixture by adding water.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.[2]
-
Washing: Wash the organic extract sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]
-
Analysis: Analyze the crude product by GC to determine the final product distribution and the ratio of this compound to 3-chloro-o-xylene.
Protocol 2: Separation of this compound and 3-Chloro-o-xylene Isomers
The boiling points of this compound and 3-chloro-o-xylene are very close, making separation by simple distillation difficult.[1] A scalable chemical separation method involves selective alkylation of the 3-chloro isomer.[1]
Principle: The 3-position in 3-chloro-o-xylene is more sterically accessible for electrophilic substitution (alkylation) than the corresponding positions in this compound. This difference in reactivity allows for the selective alkylation of the 3-chloro isomer, increasing its boiling point and enabling separation from the unreacted this compound by distillation. The alkyl group can then be removed from the isolated 3-chloro-5-alkyl-o-xylene if the pure 3-isomer is also desired.
Procedure:
-
Alkylation:
-
Take the crude mixture of chloro-o-xylene isomers.
-
In the presence of a Friedel-Crafts catalyst (e.g., AlCl₃), react the mixture with an alkylating agent that forms a bulky tertiary alkyl group, such as isobutene or diisobutene, at a temperature between -20°C and 100°C.[1]
-
This will selectively convert 3-chloro-o-xylene to 3-chloro-5-tert-butyl-o-xylene.
-
-
Separation:
-
The resulting mixture contains non-alkylated this compound and the higher-boiling 3-chloro-5-alkyl-o-xylene.
-
Separate these components by fractional distillation under reduced pressure.[1] The this compound will distill first.
-
-
Dealkylation (Optional):
-
The isolated 3-chloro-5-alkyl-o-xylene fraction can be treated with a dealkylation catalyst (e.g., AlCl₃) to remove the alkyl group and yield pure 3-chloro-o-xylene.[1]
-
Factors Influencing Regioselectivity
The key to a scalable and economical synthesis of this compound is maximizing the regioselectivity of the chlorination reaction. Several factors influence the final isomer ratio.
Caption: Key factors that control the isomeric outcome of o-xylene chlorination.
The scalable synthesis of this compound with high purity and yield is achievable through the directed chlorination of o-xylene. The use of specific co-catalysts, such as substituted thianthrenes or phenoxathiins, in conjunction with traditional Lewis acids like FeCl₃, can significantly increase the ratio of the desired 4-chloro isomer to over 5:1.[3] Careful control of reaction temperature is also critical for maximizing selectivity. For applications requiring very high purity, a subsequent chemical separation step based on selective alkylation provides an effective method for isolating the this compound from its primary isomer. These methods provide a robust foundation for the large-scale industrial production of this important chemical intermediate.
References
- 1. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 2. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 3. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts alkylation of 4-chloro-o-xylene (also known as 3,4-dimethylchlorobenzene). This compound is a valuable intermediate in the synthesis of various higher-value chemicals, including active pharmaceutical ingredients (APIs). This document outlines the key chemical principles, experimental protocols, and expected outcomes for such reactions.
Introduction
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for the attachment of substituents to an aromatic ring.[1] It encompasses two main types of reactions: alkylation and acylation. Both proceed via electrophilic aromatic substitution.[1] Friedel-Crafts alkylation is a crucial carbon-carbon bond-forming reaction in organic synthesis, widely used in both laboratory and industrial settings for the production of a diverse set of chemical products.[2][3]
This compound is a substituted aromatic hydrocarbon with two methyl groups and a chlorine atom on the benzene ring. The presence of these substituents influences the regioselectivity and reactivity of the aromatic ring in electrophilic substitution reactions. The methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. Understanding these directing effects is critical for predicting the major products of Friedel-Crafts reactions on this substrate.
Regioselectivity in the Friedel-Crafts Alkylation of this compound
The position of electrophilic attack on the this compound ring is determined by the combined electronic and steric effects of the two methyl groups and the chlorine atom. The two methyl groups at positions 1 and 2 strongly activate the ring and direct incoming electrophiles to the ortho and para positions relative to them. The chlorine atom at position 4 is a deactivating group but also directs ortho and para.
Considering the positions on the this compound ring:
-
Position 3: Ortho to the methyl group at C2 and meta to the methyl group at C1 and the chlorine at C4.
-
Position 5: Para to the methyl group at C2, ortho to the chlorine at C4, and meta to the methyl group at C1.
-
Position 6: Ortho to the methyl group at C1 and meta to the methyl group at C2 and the chlorine at C4.
Based on the directing effects, the most likely positions for electrophilic attack are positions 5 and 6, which are activated by the methyl groups. Steric hindrance may influence the ratio of substitution at these positions.
Figure 1. Logical workflow for predicting the products of Friedel-Crafts alkylation of this compound.
Experimental Data for Friedel-Crafts Alkylation of Xylenes
While specific quantitative data for the Friedel-Crafts alkylation of this compound is scarce in the literature, data from the alkylation of o-xylene can provide valuable insights into expected reaction conditions and yields.
tert-Butylation of o-Xylene
The tert-butylation of o-xylene with tert-butyl chloride in the presence of anhydrous aluminum chloride has been studied. The reaction conditions and yields are summarized in the table below.[4]
| Entry | Molar Ratio (o-xylene:t-BuCl) | Catalyst (wt% of o-xylene) | Temperature (°C) | Reaction Time (h) | Yield of tert-butyl o-xylene (%) |
| 1 | 5:1 | 3 | 37 | 3 | 65.2 |
| 2 | 5:1 | 3 | 60 | 3 | 77.5 |
| 3 | 5:1 | 3 | 80 | 3 | 70.1 |
| 4 | 10:1 | 3 | 60 | 3 | 85.3 |
| 5 | 5:1 | 5 | 60 | 3 | 82.4 |
Data adapted from a study on the tert-butylation of o-xylene.[4]
Benzylation of o-Xylene
The benzylation of o-xylene with benzyl chloride can be carried out using various catalysts. A study using pillared montmorillonite catalysts demonstrated efficient monoalkylation.[5]
| Catalyst | Temperature (°C) | Time (h) | Conversion of Benzyl Chloride (%) | Selectivity for Monoalkylated Product (%) |
| FeAlPM | 120 | 1 | 100 | 100 |
| FePM | 120 | 1 | 95 | 100 |
Data adapted from a study on the benzylation of o-xylene.[5]
Experimental Protocols
The following are representative protocols for the Friedel-Crafts alkylation and acylation of mixtures containing this compound. These protocols are based on general procedures for similar aromatic compounds and should be optimized for specific applications.
General Workflow for Friedel-Crafts Alkylation
References
The Pivotal Role of 4-Chloro-o-xylene in the Synthesis of Advanced Dyes and High-Performance Polymers
For Immediate Release
[City, State] – 4-Chloro-o-xylene, a halogenated aromatic hydrocarbon, is a critical intermediate in the synthesis of a diverse range of commercially significant organic molecules, including vibrant azo dyes and robust, high-performance polymers such as phthalocyanines and polyimides. Its unique structure, featuring a chlorinated benzene ring with two adjacent methyl groups, provides a versatile platform for the introduction of various functional groups, enabling the construction of complex molecular architectures with tailored properties. These materials find extensive applications in industries ranging from textiles and coatings to aerospace and electronics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the synthesis of representative dyes and polymers derived from this compound.
Application in Dye Synthesis: A Gateway to Azo Dyes
This compound serves as a precursor for the synthesis of 3,4-dimethylaniline, a key component in the production of various azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. The synthesis pathway involves the amination of this compound to yield 3,4-dimethylaniline, which is then subjected to a two-step diazotization and coupling reaction.
Experimental Protocol: Synthesis of an Exemplary Azo Dye from this compound
Step 1: Synthesis of 3,4-Dimethylaniline from 4-Bromo-o-xylene (as an analogue to this compound amination)
While direct amination of this compound is feasible, a well-documented analogous procedure involves the ammonolysis of 4-bromo-o-xylene, which provides a reliable method for producing 3,4-dimethylaniline.[1][2]
-
Materials: 4-Bromo-o-xylene, 28% aqueous ammonia, cuprous chloride, copper wire, 40% sodium hydroxide solution, ether, calcium chloride.
-
Procedure:
-
In a high-pressure steel reaction vessel, combine 4-bromo-o-xylene (1.08 moles), copper wire (14 g), and 600 ml of 28% aqueous ammonia containing cuprous chloride (12 g).[1][2]
-
Heat the sealed vessel to 195°C with rocking for 14 hours. The pressure will rise to approximately 700–1000 lb.[1][2]
-
After cooling, separate the two layers. To the organic layer, add 40 ml of 40% sodium hydroxide solution and steam distill the mixture.[1]
-
Cool the distillate to crystallize the amine. Decant the water and dissolve the crystalline product in ether.
-
Dry the combined ether solutions over calcium chloride and concentrate by distillation.
-
Purify the residue by vacuum distillation to yield 3,4-dimethylaniline.
-
Step 2: Diazotization of 3,4-Dimethylaniline and Coupling with a Naphthol Derivative
This is a general procedure for the synthesis of azo dyes.[3]
-
Materials: 3,4-Dimethylaniline, concentrated hydrochloric acid, sodium nitrite, 2-naphthol, sodium hydroxide, ethanol.
-
Procedure:
-
Diazotization: Dissolve 3,4-dimethylaniline (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). Cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite (0.011 mol in 5 mL of water) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve 2-naphthol (0.01 mol) in a 10% sodium hydroxide solution (10 mL) and cool it to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.
-
Recrystallize the crude dye from ethanol to obtain the pure product.
-
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-o-xylene | [1][2] |
| Intermediate | 3,4-Dimethylaniline | [1] |
| Intermediate Yield | 79% | [1] |
| Final Product | Azo Dye (e.g., from 2-naphthol) | General Procedure |
| Final Product Yield | Typically >80% | General Knowledge |
Table 1: Quantitative Data for the Synthesis of an Azo Dye via 3,4-Dimethylaniline.
Caption: Synthesis pathway of an azo dye from this compound.
Application in Polymer Synthesis: Building Blocks for Phthalocyanines and Polyimides
This compound is a valuable precursor for the synthesis of 4-chlorophthalonitrile, a key monomer in the production of phthalocyanine dyes and pigments, as well as a building block for high-performance polyimides.
Phthalocyanine Synthesis
Phthalocyanines are large, aromatic macrocyclic compounds with a central metal atom, known for their intense blue and green colors and exceptional stability. They are synthesized via the cyclotetramerization of phthalonitrile derivatives.
Experimental Protocol: Synthesis of a Metal-Phthalocyanine from 4-Chlorophthalonitrile
Step 1: Synthesis of 4-Chlorophthalonitrile from this compound
This transformation is typically achieved through vapor-phase ammonoxidation.
-
Materials: this compound, ammonia, air, V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst.[4]
-
Procedure:
-
Set up a vapor-phase flow reactor with a fluidized bed of the V-Sb-Bi-Zr/γ-Al2O3 oxide catalyst.
-
Introduce a gaseous mixture of this compound, ammonia, and air into the reactor. A typical molar ratio is 1:15:30 (this compound:ammonia:air).[4]
-
Maintain the reaction temperature at approximately 400-450°C.
-
The product stream is cooled to collect the crude 4-chlorophthalonitrile.
-
Purify the crude product by recrystallization or sublimation.
-
Step 2: Synthesis of a Metal-Phthalocyanine
This is a general procedure for the synthesis of metal-phthalocyanines from phthalonitriles.[5][6]
-
Materials: 4-Chlorophthalonitrile, a metal salt (e.g., ZnCl2, CuCl2), a high-boiling solvent (e.g., quinoline, nitrobenzene), and a catalytic amount of a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).
-
Procedure:
-
In a reaction flask, suspend 4-chlorophthalonitrile (4 equivalents) and the metal salt (1 equivalent) in the high-boiling solvent.
-
Add a catalytic amount of DBU.
-
Heat the mixture to reflux (typically 180-210°C) for several hours. The reaction progress can be monitored by the appearance of the characteristic deep color of the phthalocyanine.
-
After cooling, pour the reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the crude phthalocyanine.
-
Collect the solid by filtration and wash it extensively with hot solvents (e.g., ethanol, acetone) to remove unreacted starting materials and by-products.
-
Further purification can be achieved by column chromatography or sublimation.
-
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Intermediate | 4-Chlorophthalonitrile | [4] |
| Intermediate Yield | ~83% (for analogous phenyl-o-xylene) | [4] |
| Final Product | Metal-Phthalocyanine | General Procedure |
| Final Product Yield | Typically 40-60% | [5] |
Table 2: Quantitative Data for the Synthesis of a Metal-Phthalocyanine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 5. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Chlorination of o-Xylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of regioselectivity in the electrophilic chlorination of ortho-xylene. The primary goal is to maximize the yield of the desired 4-chloro-1,2-dimethylbenzene isomer over the 3-chloro-1,2-dimethylbenzene isomer.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the regioselectivity of o-xylene chlorination important?
A1: During the nuclear chlorination of o-xylene, a mixture of 4-chloro-1,2-dimethylbenzene and 3-chloro-1,2-dimethylbenzene is typically formed.[1][2] For many applications in the agricultural and pharmaceutical industries, the 4-chloro isomer is the more valuable and desired intermediate.[3][4] Therefore, improving the regioselectivity to favor the 4-chloro product enhances process efficiency and reduces downstream separation costs.
Q2: What are the primary products formed during the electrophilic chlorination of o-xylene?
A2: The methyl groups on the o-xylene ring are ortho-para directing.[5] Electrophilic chlorination, therefore, results in two main monochlorinated products: 4-chloro-1,2-dimethylbenzene (chlorine is para to one methyl group and ortho to the other) and 3-chloro-1,2-dimethylbenzene (chlorine is ortho to both methyl groups).[5]
Q3: What is the typical product ratio of 4-chloro to 3-chloro isomers when using standard Friedel-Crafts catalysts?
A3: When using conventional Friedel-Crafts catalysts like Fe, FeCl₃, SbCl₃, or SbCl₅ alone, the chlorination of o-xylene typically yields a 4-chloro to 3-chloro isomer ratio of less than 1.5:1.[2][3][4]
Q4: What are the main strategies to increase the yield of the 4-chloro isomer?
A4: The primary strategies involve modifying the catalyst system and optimizing reaction conditions. Key approaches include:
-
Using Co-catalysts: Employing specific co-catalysts with traditional Lewis acids can significantly steer the reaction towards the 4-chloro isomer.[3][4]
-
Employing Heterogeneous Catalysts: Zeolites and other molecular sieves can provide shape selectivity that favors the formation of the less sterically hindered 4-chloro product.[3][6]
-
Adjusting Reaction Temperature: Lowering the reaction temperature can modestly improve the selectivity for the 4-chloro isomer.[3]
-
Controlling Stoichiometry: Increasing the degree of chlorination (molar ratio of chlorine to o-xylene) to slightly above 1 can surprisingly increase the 4-chloro to 3-chloro product ratio.[3]
Q5: How do zeolite catalysts improve regioselectivity in o-xylene chlorination?
A5: Zeolites possess a porous crystalline structure with well-defined channels and cavities. This unique structure allows them to act as shape-selective catalysts.[6] In the chlorination of o-xylene, the transition state leading to the formation of the bulkier 3-chloro isomer is sterically hindered within the zeolite pores. Consequently, the formation of the more linear 4-chloro isomer is favored, leading to higher regioselectivity.[3][6] The pore structure and the nature of the acid sites on the zeolite are critical factors affecting its catalytic performance and selectivity.[6]
Troubleshooting Guide
Problem 1: The ratio of 4-chloro- to 3-chloro-1,2-dimethylbenzene in my product mixture is consistently low (below 2:1).
-
Possible Cause: Use of a non-selective catalyst system. Standard Lewis acids like FeCl₃ or AlCl₃ alone are known to provide poor regioselectivity.[3][4]
-
Solution:
-
Introduce a Co-catalyst: The addition of a co-catalyst can dramatically improve selectivity. Thianthrene compounds or substituted 2,8-dimethylphenoxathiin used with a Lewis acid have been shown to increase the 4-chloro:3-chloro ratio to over 3:1.[3][4]
-
Switch to a Heterogeneous Catalyst: Employ a shape-selective zeolite catalyst, such as K-L zeolite.[3][6] In specific solvent systems, zeolites have achieved 4-chloro to 3-chloro ratios exceeding 11:1.[3]
-
-
Possible Cause: The reaction temperature is too high.
-
Solution: Lower the reaction temperature. The nuclear chlorination of o-xylene can be effectively carried out between 0°C and 60°C.[3] A general trend shows a slight improvement in favor of the 4-chloro isomer as the temperature is decreased.[3]
Problem 2: The conversion of o-xylene is incomplete, even after extended reaction times.
-
Possible Cause: Catalyst deactivation. This is particularly common with zeolite catalysts, which can be deactivated by HCl generated during the reaction.[6] Moisture can also inactivate Lewis acid catalysts.[7]
-
Solution:
-
Ensure all reactants and the reaction apparatus are anhydrous.
-
For zeolite-catalyzed reactions, consider adding a mild base like sodium hydrogen carbonate to neutralize the HCl byproduct and prevent catalyst deactivation.[6]
-
Optimize the catalyst loading. Insufficient catalyst will lead to slow or incomplete conversion.
-
Problem 3: Significant amounts of di- and poly-chlorinated byproducts are forming.
-
Possible Cause: The degree of chlorination is too high or the reaction time is too long.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., Cl₂) to o-xylene. While a degree of chlorination slightly above 1.0 (e.g., 1.1 to 1.3) can improve the 4-chloro:3-chloro ratio, excessively high ratios will inevitably lead to polychlorination.[3]
-
Monitor Reaction Progress: Use an analytical technique like Gas Chromatography (GC) to monitor the consumption of o-xylene and the formation of products. Stop the reaction once the optimal conversion of the starting material is achieved to prevent the formation of over-chlorinated products.
-
Data Presentation
Table 1: Effect of Catalyst Systems on Regioselectivity of o-Xylene Chlorination
| Catalyst System | Co-catalyst / Solvent | 4-Chloro : 3-Chloro Isomer Ratio | Conversion (%) | Source(s) |
| FeCl₃ | None | 1.38 : 1 | ~90% | [4] |
| Standard Lewis Acids (Fe, SbCl₃, etc.) | None | < 1.5 : 1 | N/A | [2][3] |
| SbCl₃ | N-chlorocarbonylphenothiazine | 2.3 : 1 | N/A | [3] |
| Friedel-Crafts Catalyst | Chlorine-substituted 2,8-dimethylphenoxathiin | ≥ 3.0 : 1 | >93% | [3] |
| FeCl₃ | Methylchlorothianthrene | 3.81 : 1 | ~98% | [4] |
| KL-Zeolite | Nitrobenzene | 3.87 : 1 | N/A | [3] |
| Zeolite | 1,2-Dichloroethane | 11.73 : 1 | 60.6% | [3] |
Table 2: Effect of Degree of Chlorination on Regioselectivity
| Catalyst System | Degree of Chlorination | 4-Chloro : 3-Chloro Isomer Ratio | Source(s) |
| FeCl₃ + Co-catalyst | 1.0 (complete conversion) | 3.7 : 1 | [3] |
| FeCl₃ + Co-catalyst | 1.3 | 5.66 : 1 | [3] |
Experimental Protocols
Protocol 1: Chlorination using a Lewis Acid and Phenoxathiin Co-catalyst
This protocol is based on methodologies described for achieving high regioselectivity.[3]
-
Materials: o-xylene, ferric chloride (FeCl₃), tetrachlorinated 2,8-dimethylphenoxathiin (co-catalyst), chlorine gas (Cl₂).
-
Setup: A glass reaction flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser connected to a scrubber for excess chlorine and HCl gas.
-
Procedure:
-
Charge the flask with 2 moles of o-xylene.
-
Add the Friedel-Crafts catalyst (e.g., 0.2 g FeCl₃) and the co-catalyst (e.g., 0.2 g tetrachlorinated 2,8-dimethylphenoxathiin). The co-catalyst is typically used in a range of 0.01% to 0.5% by weight, based on o-xylene.[3]
-
Cool the stirred mixture to the desired reaction temperature (e.g., 0-10°C).[3]
-
Introduce chlorine gas through the gas inlet tube at a controlled rate. The total amount of chlorine should be calculated to achieve the desired degree of chlorination (e.g., 2.6 moles of Cl₂ for a degree of chlorination of 1.3).[3]
-
Maintain the temperature throughout the chlorine addition.
-
Monitor the reaction progress by GC analysis of aliquots.
-
-
Workup: Once the desired conversion is reached, the reaction mixture can typically be worked up directly by distillation to separate the isomeric products.[3]
Protocol 2: Chlorination using a Zeolite Catalyst
This protocol is a general guide based on the principles of using shape-selective heterogeneous catalysts.[3][6]
-
Materials: o-xylene, activated zeolite K-L catalyst, an inert solvent (e.g., 1,2-dichloroethane), chlorine gas (Cl₂).
-
Setup: A stirred tank reactor suitable for gas-liquid-solid reactions, equipped with a gas dispersion tube, temperature control, and a reflux condenser.
-
Procedure:
-
Activate the zeolite catalyst by heating under vacuum to remove adsorbed water.
-
Charge the reactor with o-xylene, the chosen solvent (e.g., 1,2-dichloroethane), and the activated zeolite K-L catalyst.
-
Heat the stirred slurry to the reaction temperature (e.g., 80°C).[6]
-
Bubble chlorine gas into the mixture at a constant, controlled flow rate.
-
Periodically take samples of the liquid phase (filtering out the catalyst) to analyze for conversion and product distribution by GC.
-
-
Workup: After the reaction, the catalyst is removed by filtration.[3] The solvent and unreacted o-xylene are then separated from the chlorinated products by distillation. The catalyst may be regenerated for reuse.
Visual Guides
Caption: Workflow for optimizing the regioselective chlorination of o-xylene.
Caption: Key factors influencing the regioselectivity of o-xylene chlorination.
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.in [brainly.in]
- 3. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of 3-Chloro and 4-Chloro-o-xylene Isomers
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions regarding the separation of 3-chloro-o-xylene and 4-chloro-o-xylene isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-chloro-o-xylene and this compound so challenging?
The primary difficulty in separating these two isomers lies in their very similar physicochemical properties. Conventional industrial nuclear chlorination of o-xylene typically results in a mixture of 3-chloro-o-xylene and this compound in an approximate 1:1 ratio.[1] Their boiling points are extremely close (191.0°C for 3-chloro-o-xylene and 192.4°C for this compound), which renders standard fractional distillation largely ineffective for achieving high-purity separation.[1]
Q2: What are the most effective methods for separating these isomers?
Given the limitations of physical separation methods, a chemical approach involving selective reaction and subsequent recovery has proven to be effective. The most well-documented method involves a three-step process:
-
Selective Alkylation: The isomer mixture is treated with an alkylating agent in the presence of a Friedel-Crafts catalyst. This reaction selectively alkylates the 3-chloro-o-xylene, leaving the this compound largely unreacted.[1]
-
Physical Separation: The resulting mixture, now containing 3-chloro-5-alkyl-o-xylene and unreacted this compound, has components with significantly different boiling points, allowing for effective separation via distillation or fractional crystallization.[1]
-
Dealkylation: The alkyl group is removed from the isolated 3-chloro-5-alkyl-o-xylene to yield pure 3-chloro-o-xylene.[1]
Adsorptive separation using microporous materials like zeolites is a common technique for other xylene isomers, but specific data for 3- and this compound is less prevalent.[2][3][4]
Troubleshooting Guide
Issue 1: Poor separation efficiency after alkylation and distillation.
-
Possible Cause: Incomplete or non-selective alkylation.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the Friedel-Crafts catalyst (e.g., AlCl₃, H₂SO₄) is fresh and anhydrous. Catalyst deactivation can lead to poor conversion.
-
Temperature Control: The alkylation reaction is temperature-sensitive. Maintain the recommended temperature range (-20°C to 100°C) to ensure selectivity for the 3-chloro isomer.[1]
-
Reagent Stoichiometry: Use the correct molar ratio of the alkylating agent to 3-chloro-o-xylene (typically 1 to 2 moles per mole of the 3-chloro isomer) to drive the reaction to completion.[1]
-
Reaction Time: Allow sufficient reaction time as specified in the protocol for the alkylation to proceed fully.
-
Issue 2: Low yield of pure 3-chloro-o-xylene after the dealkylation step.
-
Possible Cause: Inefficient dealkylation or product loss during workup.
-
Troubleshooting Steps:
-
Dealkylation Conditions: Verify the temperature and catalyst used for dealkylation. The process can be carried out in a melt (e.g., with AlCl₃/NaCl/KCl at 80-150°C) or in the gas phase at higher temperatures.[1]
-
Complete Reaction: Monitor the reaction to ensure the complete removal of the alkyl group before proceeding with extraction and distillation.
-
Extraction Efficiency: During the aqueous workup, ensure thorough extraction with a suitable solvent (e.g., benzene) to recover all the product from the reaction mixture.[1]
-
Distillation Conditions: Perform the final fractional distillation under reduced pressure (subatmospheric) to prevent product degradation and ensure a clean separation of the pure 3-chloro-o-xylene.[1]
-
Experimental Protocols & Data
Method: Selective Alkylation followed by Dealkylation
This method is based on the principle of temporarily modifying one isomer to alter its physical properties, enabling separation, and then reverting it to its original form.
Workflow Diagram: Chemical Separation of Chloro-o-xylene Isomers
Caption: Workflow for separating chloro-o-xylene isomers via chemical derivatization.
Protocol: Based on Alkylation with Isobutene and Dealkylation[1]
-
Alkylation:
-
Dissolve 140.5 parts by weight of a monochloro-o-xylene mixture (approx. 50:50 3- and 4-isomers) in 500 parts of carbon tetrachloride.
-
Add 1 part of aluminum chloride as the Friedel-Crafts catalyst.
-
Cool the mixture to 0°C.
-
Introduce 56 parts of isobutene gas into the stirred mixture over one hour.
-
Continue stirring for an additional hour at 0°C.
-
Wash the reaction mixture with water, dry it, and remove the carbon tetrachloride solvent by distillation.
-
-
Separation:
-
The remaining crude product is subjected to fractional distillation under reduced pressure (e.g., 18 mm Hg).
-
The this compound fraction is collected.
-
The 3-chloro-5-tert-butyl-o-xylene fraction is collected at a higher temperature.
-
-
Dealkylation:
-
Prepare a melt of 100 parts of aluminum chloride and 15 parts of urea, heating it to 80-100°C.
-
Drip the isolated 3-chloro-5-tert-butyl-o-xylene (37 parts) into the melt over 30 minutes.
-
Maintain the temperature for two hours after the addition is complete.
-
Pour the hot melt onto a mixture of 500 parts of ice-water and 50 parts of concentrated hydrochloric acid.
-
Extract the mixture twice with 200 parts of benzene.
-
Combine the benzene extracts and perform fractional distillation to isolate the pure 3-chloro-o-xylene.
-
Quantitative Data Summary
The following table summarizes the yields and purities obtained from experimental examples described in the literature.[1]
| Step | Reagents & Conditions | Starting Material | Product(s) | Yield / Purity |
| Alkylation & Separation | Isobutene, AlCl₃ catalyst, 0°C | 140.5 parts monochloro-o-xylene mixture | 1. 4-Chloro-o-xylene2. 3-Chloro-5-tert-butyl-o-xylene | 1. 60 parts2. 80 parts |
| Dealkylation | AlCl₃/Urea melt, 80-100°C | 37 parts 3-chloro-5-tert-butyl-o-xylene | Pure 3-chloro-o-xylene | 20 parts |
| Alternative Alkylation | Diisobutylene, H₂SO₄ catalyst, 5-10°C | 98 parts monochloro-o-xylene mixture | 1. Chloro-o-xylene fraction2. 3-Chloro-5-(1,1,3,3-tetramethylbutyl)-o-xylene | 1. 56 parts (80% 4-chloro, 20% 3-chloro)2. 46 parts |
| Alternative Dealkylation | AlCl₃/NaCl/KCl melt, 100-110°C | 50.4 parts 3-chloro-5-(1,1,3,3-tetramethylbutyl)-o-xylene | Pure 3-chloro-o-xylene | 19 parts (68% of theoretical yield) |
References
- 1. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 2. SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW | Santos | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
- 3. portalabpg.org.br [portalabpg.org.br]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Systems for Selective 4-Chloro-o-xylene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the selective synthesis of 4-Chloro-o-xylene. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is controlling the regioselectivity of the chlorination reaction. The electrophilic chlorination of o-xylene can produce two primary monochlorinated isomers: this compound and 3-Chloro-o-xylene. Conventional Lewis acid catalysts often yield a mixture with a low ratio of the desired 4-chloro isomer to the 3-chloro isomer, typically less than 1.5:1.[1] Achieving high selectivity for this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Q2: Which catalyst systems offer the best selectivity for this compound?
A2: Several catalyst systems have been developed to enhance the selectivity towards this compound:
-
Lewis Acids with Co-catalysts: The use of Lewis acids such as iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅) in combination with sulfur-containing co-catalysts has shown significant improvement in selectivity.[1][2] Substituted thianthrenes and chloro-substituted 2,8-dimethylphenoxathiin are effective co-catalysts that can increase the 4-chloro to 3-chloro isomer ratio to 3:1 or even higher.[2]
-
Zeolite Catalysts: Certain zeolites, such as KY molecular sieves and K-L zeolites, exhibit shape-selective properties that favor the formation of the para-isomer (this compound).[3][4] These solid acid catalysts can provide a greener alternative to traditional Lewis acid systems.
Q3: How can I minimize the formation of dichlorinated byproducts?
A3: The formation of di- and higher-chlorinated o-xylenes can be minimized by carefully controlling the stoichiometry of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). Using a slight excess of o-xylene relative to the chlorinating agent can help to reduce the extent of multiple chlorinations. Additionally, monitoring the reaction progress by Gas Chromatography (GC) allows for stopping the reaction once the desired level of monochlorination is achieved.
Q4: What are the common causes of catalyst deactivation?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reactants or solvent can poison the catalyst. For example, water can hydrolyze Lewis acid catalysts.
-
Coking: At higher temperatures, organic materials can decompose and deposit carbonaceous residues (coke) on the catalyst surface, blocking active sites.
-
Sintering: At elevated temperatures, the catalyst support or the active metallic particles can agglomerate, leading to a loss of active surface area.
-
Leaching: The active components of the catalyst may dissolve into the reaction mixture, leading to a loss of catalytic activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Selectivity for this compound | 1. Inappropriate Catalyst System: Using a non-selective Lewis acid catalyst alone. | - Employ a Lewis acid (e.g., FeCl₃) with a selectivity-directing co-catalyst like a substituted thianthrene. - Consider using a shape-selective zeolite catalyst such as a KY molecular sieve.[3] |
| 2. Suboptimal Reaction Temperature: Temperature can influence the isomer ratio. | - Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-product.[3] Experiment with a temperature range of 0°C to 25°C. | |
| 3. Incorrect Solvent: The polarity of the solvent can affect the selectivity. | - Non-polar solvents are generally preferred. Experiment with solvents like carbon tetrachloride or excess o-xylene itself. | |
| Low Conversion of o-Xylene | 1. Inactive Catalyst: The catalyst may be deactivated or of poor quality. | - Ensure the catalyst is anhydrous and handled under inert conditions. - For zeolites, ensure proper activation by calcination. - Increase the catalyst loading incrementally. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Increase the reaction time and monitor the progress by GC. - Gradually increase the reaction temperature, while keeping an eye on selectivity. | |
| 3. Poor Mixing: In heterogeneous catalysis, inefficient mixing can limit the reaction rate. | - Ensure vigorous stirring to maximize the contact between reactants and the catalyst. | |
| Formation of Significant Amounts of Dichloro-o-xylene | 1. Excess Chlorinating Agent: Too much chlorine relative to o-xylene. | - Carefully control the molar ratio of o-xylene to the chlorinating agent. A slight excess of o-xylene is often beneficial. |
| 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote further chlorination. | - Reduce the reaction temperature and/or shorten the reaction time. Monitor the product distribution closely using GC. | |
| Catalyst Deactivation During Reaction | 1. Presence of Water: Moisture can deactivate Lewis acid catalysts. | - Use anhydrous solvents and reactants. Dry the reaction apparatus thoroughly before use. |
| 2. Coking: High temperatures can lead to the formation of coke on the catalyst surface. | - Operate at the lowest effective temperature. - For reusable catalysts like zeolites, regeneration by calcination to burn off coke may be possible. |
Quantitative Data Presentation
Table 1: Comparison of Catalyst Systems for this compound Synthesis
| Catalyst System | Co-catalyst/Promoter | Solvent | Temperature (°C) | This compound : 3-Chloro-o-xylene Ratio | Reference |
| FeCl₃ | None | o-xylene | 20 | < 1.5 : 1 | [1] |
| FeCl₃ | Methylchlorothianthrene | o-xylene | 0 | 3.81 : 1 | [1] |
| Iron | Chloro-substituted 2,8-dimethylphenoxathiin | o-xylene | 20 | 3.06 : 1 | [2] |
| Iron | Chloro-substituted 2,8-dimethylphenoxathiin (higher chlorination degree) | o-xylene | 7 | 5.66 : 1 | [2] |
| KY Molecular Sieve | None | o-xylene | 80 | > 1.6 : 1 | [3] |
Experimental Protocols
Protocol 1: Selective Chlorination of o-Xylene using FeCl₃ and a Thianthrene Co-catalyst
1. Materials:
-
o-Xylene (anhydrous)
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Substituted thianthrene co-catalyst
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Nitrogen gas (N₂)
-
Anhydrous solvent (e.g., carbon tetrachloride or excess o-xylene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
2. Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a gas trap for HCl.
-
Purge the apparatus with dry nitrogen gas.
-
Charge the flask with anhydrous o-xylene and the anhydrous solvent (if used).
-
Add the anhydrous FeCl₃ (catalyst) and the substituted thianthrene (co-catalyst) to the stirred solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion and isomer ratio.
-
Once the desired conversion is reached, stop the addition of the chlorinating agent and purge the system with nitrogen to remove excess chlorine and HCl.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid and catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the this compound.[5][6]
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the isomers.
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Analysis: Identify the peaks for o-xylene, 3-Chloro-o-xylene, and this compound based on their retention times and mass spectra. Quantify the relative amounts of the isomers by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the selective synthesis of this compound.
Caption: Troubleshooting decision tree for low selectivity in this compound synthesis.
Caption: Simplified catalytic cycle for the Lewis acid-catalyzed chlorination of o-xylene.
References
- 1. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 2. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
Identification and minimization of byproducts in 4-Chloro-o-xylene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and minimization of byproducts in the synthesis of 4-Chloro-o-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) chlorination of o-xylene. This reaction typically employs a Lewis acid catalyst, such as iron (III) chloride (FeCl₃) or antimony pentachloride (SbCl₅), to activate the chlorine molecule for the substitution reaction on the aromatic ring.
Q2: What are the major byproducts formed during the synthesis of this compound?
A2: The major byproducts in the chlorination of o-xylene are the isomeric 3-chloro-o-xylene and various dichlorinated o-xylene derivatives.[1] The formation of these byproducts is a key challenge in achieving high purity of the desired this compound.
Q3: Why is the separation of this compound from its isomers difficult?
A3: The separation of this compound and 3-chloro-o-xylene is challenging due to their very close boiling points. Standard distillation is often insufficient to achieve high purity.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its byproducts.[2][3] High-performance liquid chromatography (HPLC) can also be used for analysis.[4]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, this synthesis involves hazardous materials. o-Xylene is flammable and harmful if inhaled or in contact with skin.[4][5] Chlorine gas is highly toxic and corrosive.[2] The product, this compound, is a skin and eye irritant.[6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always have access to and be familiar with the Safety Data Sheets (SDSs) for all chemicals used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Inefficient chlorination. - Suboptimal reaction temperature. - Insufficient catalyst activity. | - Ensure a steady and controlled introduction of chlorine gas. - Optimize the reaction temperature. Reactions are typically run at low temperatures (-5°C to 10°C) to improve selectivity. - Use a freshly opened or properly stored Lewis acid catalyst. |
| High percentage of 3-chloro-o-xylene isomer | - Inappropriate catalyst or co-catalyst. - Reaction temperature is too high. | - Employ a catalyst system known to favor the formation of the 4-isomer. Thianthrene-based co-catalysts with a Lewis acid can significantly increase the 4- to 3-isomer ratio.[1] - Lowering the reaction temperature can improve the regioselectivity towards the 4-position. |
| Significant formation of dichlorinated byproducts | - Over-chlorination of the starting material. - High catalyst concentration. | - Carefully monitor the addition of chlorine and stop the reaction once the desired conversion of o-xylene is achieved. - Reduce the amount of Lewis acid catalyst used. |
| Difficulty in separating this compound from 3-chloro-o-xylene | - Very close boiling points of the isomers. | - Fractional distillation under reduced pressure may provide some enrichment. - A patented method involves the selective alkylation of the 3-chloro isomer, followed by separation of the non-alkylated this compound, and subsequent dealkylation of the 3-chloro isomer derivative if desired. |
| Reaction does not initiate | - Inactive catalyst. - Presence of inhibitors in the o-xylene. | - Use a fresh, anhydrous Lewis acid catalyst. - Ensure the o-xylene is of high purity and free from water or other impurities that can deactivate the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of this compound with High Regioselectivity
This protocol is based on methods described in patent literature to maximize the yield of this compound over its 3-chloro isomer.[1]
Materials:
-
o-Xylene (high purity)
-
Iron (III) chloride (FeCl₃, anhydrous)
-
Thianthrene derivative (co-catalyst, as described in US Patent 4,190,609)
-
Chlorine gas
-
Nitrogen gas
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize excess chlorine and HCl).
-
Under a nitrogen atmosphere, charge the flask with o-xylene.
-
Add the anhydrous FeCl₃ catalyst and the thianthrene-based co-catalyst to the o-xylene with stirring.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-salt bath.
-
Slowly bubble chlorine gas through the stirred reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.
-
Once the desired conversion of o-xylene is achieved, stop the chlorine flow and purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and HCl.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the monochlorinated isomers from unreacted xylene and dichlorinated byproducts.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for the separation of aromatic isomers (e.g., a mid-polarity column).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of o-xylene, 3-chloro-o-xylene, this compound, and dichlorinated isomers. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.
-
Identify the components by comparing their mass spectra with a library of known compounds (e.g., NIST library) and their retention times with those of authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.
Data Presentation
Table 1: Influence of Catalyst System on the Isomer Ratio of Monochloro-o-xylenes
| Catalyst System | Reaction Temperature (°C) | Ratio of this compound : 3-Chloro-o-xylene | Dichloro-o-xylene (%) | o-Xylene (%) | Reference |
| FeCl₃ | 0 | 1.38 | 6.38 | 10.42 | [1] |
| FeCl₃ + Methylchlorothianthrene | 0 | 3.81 | 8.20 | 1.28 | [1] |
Visualizations
Diagram 1: General Workflow for this compound Synthesis and Analysis
Caption: Workflow from starting material to purified product and analysis.
Diagram 2: Logical Relationship for Minimizing Byproducts
Caption: Key strategies to improve the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Crude 4-Chloro-o-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-o-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. The most common impurities include:
-
Isomeric Impurities: The most significant impurity is typically the constitutional isomer, 3-Chloro-o-xylene. The direct chlorination of o-xylene often results in a mixture of these two isomers.[1]
-
Unreacted Starting Materials: Residual o-xylene may be present if the reaction has not gone to completion.
-
Over-chlorinated Products: Dichloro-o-xylene and other polychlorinated species can form as byproducts.
-
Residual Catalysts and Solvents: Depending on the synthetic route, residual catalysts (e.g., FeCl₃) and solvents may contaminate the crude product.[1]
-
Other Aromatic Hydrocarbons: Trace amounts of other C7 to C9 aromatic hydrocarbons may also be present.
Q2: What is the boiling point of this compound and its common isomeric impurity?
A2: The boiling points of this compound and 3-Chloro-o-xylene are very close, which makes their separation by distillation challenging.
-
This compound: Approximately 192°C at atmospheric pressure.[2]
-
3-Chloro-o-xylene: The boiling point is very similar to the 4-isomer, making efficient separation by standard distillation difficult.
Q3: What are the primary methods for purifying crude this compound?
A3: The main purification techniques for this compound are:
-
Fractional Distillation: Can be used to separate components with different boiling points. Due to the close boiling points of the isomers, a column with high theoretical plates and operation under reduced pressure is recommended.
-
Recrystallization: A common technique for purifying solids. Since this compound is a liquid at room temperature, this method would involve cooling to low temperatures or finding a suitable derivative that is solid.
-
Preparative Chromatography: Techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC) can be effective for separating isomers and other impurities.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety measures. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound and 3-Chloro-o-xylene isomers.
-
Possible Cause: Insufficient column efficiency. The close boiling points of the isomers require a high number of theoretical plates for effective separation.
-
Solution:
-
Increase Column Length/Packing: Use a longer fractionating column or one with more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vaporization-condensation cycles, enhancing the separation of components with close boiling points.
-
Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the isomers, facilitating better separation.
-
Control Heating Rate: Maintain a slow and steady heating rate to ensure the column reaches equilibrium.
-
Problem 2: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high, leading to thermal degradation of the product.
-
Solution:
-
Use Reduced Pressure: Distilling under vacuum will significantly lower the boiling point and minimize the risk of thermal decomposition.[4]
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
-
Recrystallization (at low temperature)
Problem 1: The this compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is becoming supersaturated at a temperature above the melting point of the solid, or the presence of impurities is depressing the melting point.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a low-temperature bath. This encourages the formation of seed crystals.
-
Add More Solvent: Re-dissolve the oil by heating and add a small amount of additional solvent. This can sometimes prevent oiling out by lowering the saturation temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[5]
-
Seed Crystals: If available, add a few seed crystals of pure this compound to induce crystallization.[5]
-
Problem 2: No crystals form even after prolonged cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.[5]
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Allow the concentrated solution to cool again.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Preparative Chromatography
Problem 1: Poor separation between this compound and 3-Chloro-o-xylene on the column.
-
Possible Cause: The chosen mobile phase does not provide adequate selectivity for the isomers.
-
Solution:
-
Optimize Solvent System: Systematically vary the solvent composition to improve resolution. For normal-phase chromatography, try different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). For reverse-phase, adjust the ratio of water and an organic modifier like acetonitrile or methanol.[6]
-
Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase with different selectivity.
-
Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column.[4]
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Check for Insolubility: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure the crude material is fully dissolved before loading.
-
Quantitative Data
Table 1: Typical Composition of Crude this compound from Synthesis
| Component | Percentage Range |
| This compound | 65% - 80% |
| 3-Chloro-o-xylene | 15% - 25% |
| Dichloro-o-xylene | 5% - 10% |
| Unreacted o-xylene | < 5% |
Note: These values are approximate and can vary significantly depending on the specific reaction conditions.
Table 2: Purity of Commercially Available this compound
| Grade | Purity Specification | Analytical Method |
| Technical Grade | >95.0% | Gas Chromatography (GC) |
| Reagent Grade | >98.0% | Gas Chromatography (GC) |
| High Purity | >99.5% | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
Objective: To separate this compound from lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Gradually reduce the pressure using the vacuum pump to the desired level.
-
Observe the temperature and collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound at the set pressure, change the receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities.
-
Stop the distillation and allow the apparatus to cool before venting to atmospheric pressure.
-
Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Low-Temperature Recrystallization
Objective: To purify this compound by crystallization at a low temperature.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., hexane, heptane, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Low-temperature bath (e.g., dry ice/acetone or an ultra-low temperature freezer)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a fume hood, gently heat the chosen solvent in an Erlenmeyer flask.
-
In a separate Erlenmeyer flask, add the crude this compound.
-
Slowly add the minimum amount of hot solvent to the crude product until it just dissolves.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in the low-temperature bath to induce crystallization.
-
After a sufficient amount of crystals have formed, quickly filter the cold mixture through a pre-chilled Buchner funnel using vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Allow the crystals to dry under vacuum.
-
Determine the purity of the crystals by melting point analysis and GC-MS.
Protocol 3: Preparative Flash Chromatography
Objective: To separate this compound from its isomers and other impurities.
Materials:
-
Crude this compound
-
Silica gel
-
Glass chromatography column
-
Solvent system (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate)
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Select an appropriate solvent system by running analytical thin-layer chromatography (TLC) plates to achieve good separation.
-
Pack the chromatography column with silica gel as a slurry in the non-polar solvent.
-
Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Carefully add the mobile phase to the column and apply gentle pressure to begin elution.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Confirm the purity of the final product by GC-MS.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting poor isomer separation in fractional distillation.
References
- 1. This compound|Aromatic Intermediate|RUO [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. This compound | SIELC Technologies [sielc.com]
Challenges and solutions in scaling up 4-Chloro-o-xylene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-o-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the chlorination of o-xylene to produce this compound?
A1: The main challenges include:
-
Controlling Regioselectivity: The direct chlorination of o-xylene yields a mixture of 3-Chloro-o-xylene and the desired this compound. These isomers have very close boiling points, making their separation by distillation difficult.[1]
-
By-product Formation: Over-chlorination can lead to the formation of di- and polychlorinated xylenes, complicating purification and reducing the yield of the target molecule.
-
Isomer Separation: Due to the similar physical properties of the 3- and 4-chloro isomers, achieving high purity of this compound is a significant hurdle.[1]
-
Exothermic Reaction Management: The chlorination reaction is exothermic, and improper heat management during scale-up can lead to runaway reactions, increased by-product formation, and safety hazards.[2]
-
Handling Hazardous Materials: The process involves chlorine gas, a toxic and corrosive substance, and strong Lewis acid catalysts, which require stringent safety protocols.[3][4][5][6][7]
Q2: How can I improve the regioselectivity of the reaction to favor the this compound isomer?
A2: Improving the 4- to 3-chloro isomer ratio is critical. Key strategies include:
-
Catalyst Systems: While traditional Lewis acids like FeCl₃ or SbCl₅ yield a low ratio (typically less than 1.5:1), specialized co-catalysts can significantly enhance selectivity.[8] For example, using thianthrene compounds or substituted 2,8-dimethylphenoxathiin as co-catalysts with a Friedel-Crafts catalyst has been shown to increase the 4- to 3-chloro isomer ratio to over 3:1.[8][9]
-
Catalyst Type: Zeolite catalysts, such as KY molecular sieves, have also been studied for their shape-selective properties, which can favor the formation of the para-isomer.[10]
-
Reaction Temperature: Lowering the reaction temperature, for instance to a range of 0°C to -5°C, can slightly improve the selectivity towards the 4-chloro isomer.[9][11]
Q3: What methods are available for separating the 3-Chloro-o-xylene and this compound isomers?
A3: Given the close boiling points (191.0°C for 3-chloro-o-xylene and 192.4°C for this compound), simple distillation is ineffective.[1] Advanced methods include:
-
Fractional Crystallization: This method can be used but may require multiple stages to achieve high purity.
-
Chemical Separation via Alkylation: A patented method involves alkylating the isomer mixture with a tert-butylating agent in the presence of a Friedel-Crafts catalyst. 3-Chloro-o-xylene reacts to form 3-chloro-5-tert-butyl-o-xylene, which has a significantly different boiling point from the unreacted this compound, allowing for separation by distillation. The 3-chloro-5-tert-butyl-o-xylene can then be dealkylated to recover the 3-chloro isomer.[1]
-
Adsorption: Research has shown that metal-organic frameworks (MOFs) can selectively adsorb different xylene isomers, offering a potential alternative for separation.[12][13]
Q4: What are the critical safety precautions for handling chlorine gas in a laboratory setting?
A4: Chlorine gas is highly toxic and corrosive. Strict safety measures are mandatory:
-
Engineering Controls: All work with chlorine gas must be conducted in a properly functioning chemical fume hood with a certified face velocity.[4] A chlorine gas detector should be in place.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or chloroprene are recommended), safety goggles, a face shield, and a flame-resistant lab coat.[4]
-
Cylinder Handling: Store chlorine cylinders upright, secured, and in a cool, dry, well-ventilated area away from incompatible materials like ammonia, hydrogen, and organic compounds.[3][5]
-
Emergency Preparedness: An emergency response plan must be in place. Eyewash stations and safety showers must be readily accessible. Personnel should be trained on procedures for leaks and exposure.[3][6] In case of a leak, evacuate the area immediately. Only trained personnel with self-contained breathing apparatus (SCBA) should respond.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Ratio of this compound to 3-Chloro-o-xylene
| Possible Cause | Suggested Solution |
| Ineffective Catalyst System | The standard Lewis acid catalyst (e.g., FeCl₃) alone provides poor regioselectivity.[8] Solution: Introduce a co-catalyst. A patent demonstrates that using a methylchlorothianthrene co-catalyst with FeCl₃ increased the 4- to 3-chloro isomer ratio from 1.38 to 3.81.[8] Another patent suggests using chlorine-substituted 2,8-dimethylphenoxathiin as a co-catalyst to achieve a ratio of at least 3:1.[9] |
| High Reaction Temperature | Higher temperatures can decrease selectivity. |
| Incorrect Catalyst Loading | Sub-optimal catalyst or co-catalyst concentration can lead to poor performance. |
Issue 2: High Levels of Dichloro-o-xylene By-products
| Possible Cause | Suggested Solution |
| Excessive Chlorination | The molar ratio of chlorine to o-xylene is too high. |
| High Reaction Temperature | Elevated temperatures can increase the rate of secondary chlorination reactions. |
| "Hot Spots" in the Reactor | Poor mixing can lead to localized areas of high temperature and high chlorine concentration. |
Issue 3: Reaction Stalls or Proceeds Too Slowly
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The presence of water in the reactants or solvent can deactivate the Lewis acid catalyst. |
| Insufficient Catalyst | The amount of catalyst is too low to drive the reaction at a reasonable rate. |
| Low Reaction Temperature | While beneficial for selectivity, very low temperatures will slow the reaction rate. |
Data Presentation
Table 1: Effect of Catalyst System on Isomer Ratio in o-Xylene Chlorination
| Catalyst | Co-catalyst | This compound : 3-Chloro-o-xylene Ratio | Reference |
| FeCl₃ | None | 1.38 : 1 | US Patent 4,190,609[8] |
| FeCl₃ | Methylchlorothianthrene | 3.81 : 1 | US Patent 4,190,609[8] |
| FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | > 3.06 : 1 | US Patent 6,930,216 B2[9] |
| KY Molecular Sieve | N/A | > 1.6 : 1 | ResearchGate Publication[10] |
Experimental Protocols
Protocol 1: Laboratory-Scale Chlorination of o-Xylene with Enhanced Selectivity
This protocol is adapted from procedures described in the literature and patents for electrophilic aromatic halogenation.[9][11]
Materials:
-
o-Xylene (anhydrous)
-
Ferric Chloride (FeCl₃, anhydrous)
-
Co-catalyst (e.g., tetrachlorinated 2,8-dimethylphenoxathiin)
-
Chlorine gas
-
Nitrogen gas
-
5% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Stirrer (magnetic or overhead)
-
Gas inlet tube
-
Thermometer
-
Condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Setup: Assemble a dry three-necked flask with a stirrer, gas inlet tube, thermometer, and a condenser connected to a scrubber. Purge the entire system with dry nitrogen gas.
-
Charging the Reactor: In the flask, place o-xylene (e.g., 2 moles). Add the anhydrous FeCl₃ catalyst (e.g., 0.2 g) and the co-catalyst (e.g., 0.2 g).[9]
-
Cooling: Cool the stirred mixture to the desired reaction temperature (e.g., -5°C) using a cooling bath.[9]
-
Chlorine Addition: Slowly bubble chlorine gas (e.g., 2.25 moles for a degree of chlorination of 1.125) through the gas inlet tube into the vigorously stirred reaction mixture over a period of 2-3 hours.[9] Monitor the temperature closely and adjust the chlorine flow rate to maintain the set temperature. The reaction is exothermic.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture (quench immediately with a reducing agent like sodium thiosulfate solution), extract with a solvent (e.g., dichloromethane), and analyze by GC to monitor the conversion of o-xylene and the isomer ratio.
-
Work-up: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl gas.
-
Quenching: Slowly and carefully pour the reaction mixture into cold water.
-
Neutralization: Separate the organic layer and wash it sequentially with a 5% sodium hydroxide solution to remove acidic components, and then with water until the washings are neutral.
-
Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the crude product by GC to determine the final composition and isomer ratio.
-
Purification: The product can be purified by fractional distillation under reduced pressure, although this will not effectively separate the 3- and 4-chloro isomers. For high purity this compound, a subsequent separation step (e.g., Protocol 2) is required.
Protocol 2: Isomer Separation via Alkylation-Dealkylation
This protocol is a conceptual outline based on the process described in U.S. Patent 3,850,998.[1]
Part A: Selective Alkylation
-
Charge a reactor with the monochloro-o-xylene isomer mixture.
-
Add a Friedel-Crafts catalyst (e.g., concentrated sulfuric acid or AlCl₃).
-
Heat the mixture (e.g., to 60-70°C).
-
Slowly add an alkylating agent that forms a tertiary carbocation (e.g., tert-butanol or isobutene). The 3-chloro-o-xylene will be selectively alkylated at the 5-position.
-
After the reaction is complete, quench the mixture (e.g., by pouring onto ice-water).
-
Separate the organic phase. This mixture now contains this compound and 3-chloro-5-tert-butyl-o-xylene.
Part B: Separation and Dealkylation
-
Separate the this compound from the alkylated isomer by fractional distillation under reduced pressure.
-
The isolated 3-chloro-5-tert-butyl-o-xylene fraction is then treated with a dealkylation catalyst (e.g., AlCl₃) at an elevated temperature to cleave the tert-butyl group, regenerating the pure 3-Chloro-o-xylene.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for poor regioselectivity.
Caption: Logical diagram for chemical separation of isomers.
References
- 1. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. purdue.edu [purdue.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. specialgasinstruments.com [specialgasinstruments.com]
- 7. quora.com [quora.com]
- 8. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 9. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Improving Lewis acid catalyst lifetime in o-xylene chlorination
Welcome to the technical support center for the Lewis acid-catalyzed chlorination of o-xylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of Lewis acid-catalyzed o-xylene chlorination?
A1: The reaction typically yields a mixture of two primary monochlorinated isomers: 3-chloro-1,2-dimethylbenzene and 4-chloro-1,2-dimethylbenzene.[1] Depending on the reaction conditions, di- and higher-chlorinated o-xylenes can also be formed as byproducts.[2] The 4-chloro isomer is often the more desired product in many applications.[2]
Q2: Which Lewis acids are commonly used as catalysts for this reaction?
A2: A variety of Lewis acids can be employed, with anhydrous ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) being the most common.[3] Other catalysts include antimony pentachloride (SbCl₅), zeolites, and other metal halides.[1][4]
Q3: Why is catalyst lifetime a concern in o-xylene chlorination?
A3: Lewis acid catalysts, particularly FeCl₃ and AlCl₃, are highly susceptible to deactivation, which reduces reaction efficiency and can lead to batch-to-batch inconsistency. The primary deactivator is moisture, which hydrolyzes the catalyst.[2] Additionally, the hydrogen chloride (HCl) gas produced during the reaction can deactivate certain catalysts, such as zeolites.[4]
Q4: What is the general mechanism for the chlorination of o-xylene with a Lewis acid catalyst?
A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., FeCl₃) activates the chlorine molecule (Cl₂), making it a much stronger electrophile. The electron-rich o-xylene ring then attacks the activated chlorine, forming a carbocation intermediate known as a sigma complex. Finally, a base (like FeCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the catalyst.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion of o-Xylene
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure Anhydrous Conditions: Lewis acid catalysts like FeCl₃ and AlCl₃ are extremely sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Even small amounts of moisture in the reaction mixture can hydrolyze and deactivate the catalyst.[2] Use Fresh Catalyst: Over time, Lewis acids can absorb atmospheric moisture. Use freshly opened or properly stored anhydrous catalyst for best results. |
| Insufficient Catalyst | Optimize Catalyst Loading: While catalytic, a certain minimum amount is required to drive the reaction efficiently. Typical loadings range from 0.1 to 15 mol% relative to the aromatic compound.[6] Consult experimental data for optimal ratios. |
| Low Reaction Temperature | Increase Temperature: The rate of chlorination is temperature-dependent. While lower temperatures can favor selectivity, they may also lead to slow or incomplete reactions. The reaction is typically run between -20°C and 120°C, with a preferred range often between 0°C and 60°C.[2] |
| Inefficient Chlorine Delivery | Check Gas Flow: Ensure a steady and appropriate flow rate of chlorine gas into the reaction mixture. Poor agitation can also limit the gas-liquid mass transfer. |
Issue 2: Poor Selectivity for 4-Chloro-o-xylene
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the Reaction Temperature: Generally, a decrease in reaction temperature can lead to a slight improvement in the ratio of the 4-chloro isomer to the 3-chloro isomer.[2] |
| Standard Catalyst System | Use a Co-catalyst: The addition of co-catalysts can significantly improve the selectivity for the 4-chloro isomer. Sulfur-containing compounds, such as thianthrene derivatives or simple sulfur compounds with iron, have been shown to increase the 4-chloro to 3-chloro isomer ratio from ~1.5:1 to over 3:1.[1][2] |
| Catalyst Choice | Consider Heterogeneous Catalysts: Certain zeolites, like KL-zeolite, have been reported to achieve high 4-chloro to 3-chloro isomer ratios, sometimes exceeding 3.8:1, due to shape-selectivity within their pore structures.[2] |
Issue 3: Excessive Formation of Dichlorinated Byproducts
| Possible Cause | Troubleshooting Step |
| High Degree of Chlorination | Control Stoichiometry of Chlorine: The formation of di- and higher-chlorinated products increases as more chlorine is introduced. Carefully monitor the molar ratio of chlorine to o-xylene. A slight excess of chlorine may be needed for full conversion, but a large excess will promote polychlorination.[2] |
| High Catalyst Concentration | Optimize Catalyst Loading: Very high concentrations of a highly active catalyst can sometimes lead to over-reaction. A study on benzene chlorination showed that an optimal catalyst concentration exists for maximizing the yield of the desired monochlorinated product. |
| Prolonged Reaction Time | Monitor Reaction Progress: Use an analytical technique like Gas Chromatography (GC) to monitor the disappearance of o-xylene and the appearance of products. Stop the reaction once the desired level of conversion is reached to prevent further chlorination. |
Issue 4: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | Strictly Anhydrous Setup: As mentioned for low conversion, this is the most common cause of deactivation for FeCl₃ and AlCl₃. Re-evaluate all potential sources of water ingress. The target water content in the reaction mixture should ideally be less than 200 ppm.[2] |
| Catalyst Poisoning (Zeolites) | Modify Reaction Conditions: If using a zeolite catalyst, the HCl generated can deactivate it.[4] Some studies have explored adding bases like sodium hydrogen carbonate to suppress this deactivation. |
| Formation of Inactive Complexes | Consider Catalyst Regeneration: The catalyst may form complexes with products or byproducts, reducing its activity. After the reaction, the catalyst can potentially be recovered and regenerated. |
Data Presentation
Table 1: Comparison of Catalytic Systems for o-Xylene Chlorination
| Catalyst System | Co-catalyst | Temp. (°C) | o-Xylene Conversion (%) | 4-Chloro / 3-Chloro Ratio | Dichloro-o-xylene (%) | Reference |
| FeCl₃ | None | 20 | 89.6 | 1.38 | 6.4 | [1] |
| FeCl₃ | Methylchlorothianthrene | 20 | 98.7 | 3.81 | 8.2 | [1] |
| FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | -5 | 100 | 3.70 | 11.0 | [2] |
| FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | 7 | N/A | 5.66 | N/A | [2] |
| KL-Zeolite | None (in Nitrobenzene) | N/A | N/A | 3.87 | N/A | [2] |
| KY Molecular Sieve | None | 80 | N/A | >1.6 | N/A | [4] |
N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: General Lab-Scale Chlorination of o-Xylene using FeCl₃
This protocol is a generalized procedure based on common practices cited in the literature.[2][7]
Safety Precautions:
-
This procedure must be performed in a properly functioning chemical fume hood. [8]
-
Chlorine gas is highly toxic and corrosive.[9][10] Ensure all connections are secure and have a scrubbing system (e.g., a bubbler with NaOH solution) to neutralize excess chlorine gas.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving with nitrile is recommended).[8][11]
-
Anhydrous Lewis acids are corrosive and react violently with water. Handle with care.
Materials and Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Thermometer
-
Gas inlet tube
-
Condenser with a gas outlet connected to a scrubber
-
o-Xylene
-
Anhydrous FeCl₃
-
Chlorine gas cylinder with a regulator and flowmeter
-
Ice-salt bath
Procedure:
-
Setup: Assemble the dry three-necked flask with the stirrer, thermometer, gas inlet tube, and condenser in a fume hood.
-
Charging Reactants: Charge the flask with o-xylene (e.g., 2 moles) and anhydrous FeCl₃ (e.g., 0.2 g). If using a co-catalyst, add it at this stage.[2]
-
Cooling: Cool the stirred mixture to the desired reaction temperature (e.g., -5°C to 10°C) using an ice-salt bath.[2]
-
Chlorine Addition: Begin bubbling chlorine gas through the mixture via the gas inlet tube at a controlled rate. Monitor the internal temperature and adjust the cooling bath as needed to maintain the set temperature.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots (carefully and quickly) and analyzing them by GC.
-
Completion: Once the desired conversion is achieved (e.g., after 2-3 hours), stop the flow of chlorine gas.[2] Allow the mixture to stir for a short period while purging with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Work-up:
-
Slowly and carefully pour the reaction mixture into water to quench the reaction and dissolve the catalyst.
-
Wash the organic layer successively with water, a dilute sodium hydroxide or sodium bisulfite solution (to remove HCl and unreacted chlorine), and finally with water again.[7]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
The final product mixture can be analyzed by GC and purified by distillation.[2]
-
Protocol 2: Catalyst Regeneration (Adapted from Ferric Chloride Etchant Regeneration)
This is a plausible method for regenerating the FeCl₃ catalyst from the aqueous waste generated during the work-up.[12]
-
Precipitation: Collect the aqueous washings containing the iron catalyst. Add a base (e.g., NaOH solution) to precipitate iron(III) hydroxide (Fe(OH)₃).
-
Isolation: Filter the Fe(OH)₃ sludge and wash it with water to remove salts.
-
Conversion to FeCl₃: (This step requires extreme caution and a robust setup for handling hazardous gases). The sludge can be dried and then treated with a stream of HCl gas at elevated temperatures to convert it back to anhydrous FeCl₃. A more practical lab-scale approach involves dissolving the Fe(OH)₃ in concentrated HCl to form aqueous FeCl₃, followed by dehydration, which is non-trivial and may not yield a fully active anhydrous catalyst.
-
Alternative Regeneration: A more direct method involves re-oxidizing the ferrous chloride (if the catalyst was reduced) back to ferric chloride using chlorine gas. This is achieved by bubbling chlorine gas through the spent etchant solution.[12]
Visualizations
Caption: Catalytic cycle of electrophilic aromatic chlorination.
Caption: A typical laboratory workflow for o-xylene chlorination.
Caption: A decision tree for troubleshooting common issues.
References
- 1. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 2. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. purdue.edu [purdue.edu]
- 9. CCOHS: Chlorine [ccohs.ca]
- 10. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. chemcut.net [chemcut.net]
Understanding degradation pathways of 4-Chloro-o-xylene in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Chloro-o-xylene.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound can be degraded through three primary pathways:
-
Microbial Degradation: Primarily an aerobic process where microorganisms utilize enzymes to break down the compound. Bacteria from the genera Pseudomonas and Rhodococcus are known to degrade related xylene and chlorinated aromatic compounds.[1][2][3] The degradation is typically initiated by monooxygenase or dioxygenase enzymes.[2][4]
-
Chemical Oxidation: This involves the use of strong oxidizing agents and catalysts to break down this compound. A common outcome of this process is the formation of 4-chlorophthalic acid or its anhydride.
-
Photochemical Degradation (Advanced Oxidation Processes - AOPs): This pathway uses light energy, often in combination with catalysts or oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃), to generate highly reactive hydroxyl radicals that degrade the molecule.[5]
2. What are the expected initial intermediates in the microbial degradation of this compound?
Based on the known degradation pathways of o-xylene and chlorinated aromatic compounds, the initial intermediates of this compound degradation are likely to be:
-
Hydroxylation of the aromatic ring: Toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 is known to hydroxylate o-xylene at the 3 and 4 positions.[6] By analogy, this compound could be hydroxylated to form chlorinated dimethylphenols.
-
Dioxygenation of the aromatic ring: Some Rhodococcus species degrade o-xylene by dioxygenation of the aromatic ring to form a dihydrodiol, which is then converted to a dimethylcatechol.[1][4] A similar mechanism could lead to the formation of chloro-dimethylcatechols from this compound.
-
Oxidation of a methyl group: An alternative pathway involves the oxidation of one of the methyl groups to form a chloro-methylbenzyl alcohol, which is further oxidized to the corresponding aldehyde and carboxylic acid.
3. What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile compounds like this compound and its early, less polar degradation intermediates.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: HPLC is well-suited for separating and quantifying more polar intermediates, such as catechols, carboxylic acids, and other oxidation products.[7] An HPLC-MS method is particularly powerful for identifying unknown metabolites.[8]
4. Can this compound be degraded anaerobically?
While aerobic degradation of chlorinated aromatic compounds is more commonly studied, anaerobic degradation through reductive dehalogenation is a possibility.[9] In this process, the chlorine atom is removed and replaced with a hydrogen atom. However, mono-chlorinated benzenes can be recalcitrant to anaerobic biotransformation.[9]
Troubleshooting Guides
Microbial Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation of this compound observed. | 1. Inappropriate microbial strain. 2. Toxicity of this compound at the tested concentration. 3. Lack of essential nutrients or co-factors. 4. Suboptimal culture conditions (pH, temperature, oxygen). 5. The compound is not bioavailable. | 1. Use a known degrader of xylenes or chlorinated aromatics (e.g., Pseudomonas stutzeri OX1, Rhodococcus sp.). 2. Perform a toxicity assay; start with lower concentrations of this compound. 3. Ensure the growth medium is supplemented with necessary minerals and a carbon source if co-metabolism is required. 4. Optimize pH (typically 6.5-7.5), temperature (25-30°C for mesophiles), and ensure adequate aeration. 5. Consider adding a surfactant to increase the bioavailability of the hydrophobic this compound. |
| Degradation starts but then stops. | 1. Accumulation of toxic intermediates. 2. Depletion of a required co-substrate or nutrient. 3. Inactivation of key enzymes. | 1. Analyze for the accumulation of intermediates like chlorocatechols, which can be toxic. 2. Replenish the primary carbon source (if using a co-metabolic strategy) or essential nutrients. 3. Some intermediates of chlorinated compounds can cause suicide inactivation of enzymes like catechol 2,3-dioxygenase.[10] Consider using a microbial consortium. |
| Inconsistent degradation rates between replicates. | 1. Inoculum variability. 2. Heterogeneous distribution of this compound in the medium. 3. Inconsistent aeration. | 1. Ensure a homogenous and standardized inoculum is used for all replicates. 2. Vigorously mix the culture after adding this compound to ensure it is well-dispersed. 3. Use baffled flasks and a consistent shaking speed to maintain uniform oxygen transfer. |
Chemical and Photochemical Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency in chemical oxidation. | 1. Ineffective catalyst or incorrect catalyst concentration. 2. Suboptimal temperature or pressure. 3. Insufficient oxidant. | 1. Screen different metal catalysts (e.g., Co, Mn) and optimize their concentrations. 2. Vary the reaction temperature and pressure within a safe range to find the optimal conditions. 3. Ensure a sufficient supply of the oxidant (e.g., oxygen, air). |
| Incomplete mineralization in AOPs. | 1. Insufficient concentration of hydroxyl radicals. 2. Presence of radical scavengers in the reaction matrix. 3. Formation of recalcitrant intermediates. | 1. Optimize the dosage of H₂O₂ or O₃ and the intensity of UV irradiation. 2. Pre-treat the sample to remove radical scavengers like carbonate and bicarbonate ions. 3. Combine AOP with another treatment method, or adjust the pH to favor the degradation of specific intermediates. |
| Catalyst deactivation in photochemical experiments. | 1. Fouling of the catalyst surface by intermediates or polymers. 2. Leaching of the active catalytic component. | 1. Periodically wash the catalyst with a suitable solvent or regenerate it through thermal treatment. 2. Analyze the reaction medium for leached catalyst and consider using a more stable catalyst support. |
Quantitative Data Summary
Table 1: Kinetic Parameters for the Degradation of Related Compounds
| Compound | Organism/System | Kinetic Model | Vmax | Kₘ / Kₛ | Reference |
| Tetrachloroethylene | Pseudomonas stutzeri OX1 | Michaelis-Menten | ~2.5 nmol min⁻¹ mg⁻¹ protein | ~34 µM | [11] |
| 1,4-Dioxane | Pseudonocardia dioxanivorans CB1190 | Michaelis-Menten | - | - | [12] |
Note: Specific kinetic data for this compound degradation is limited in the literature. The data presented is for related compounds and can be used as a reference for experimental design.
Experimental Protocols
Protocol 1: Aerobic Microbial Degradation of this compound
-
Culture Preparation:
-
Inoculate a suitable bacterial strain (e.g., Pseudomonas stutzeri OX1 or a Rhodococcus species) into a mineral salts medium.
-
If the strain requires an inducer for the degradation pathway, add a suitable substrate like toluene or o-xylene to the growth medium.[2]
-
Grow the culture to the mid-exponential phase at the optimal temperature and shaking speed.
-
-
Degradation Assay:
-
Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove any residual growth substrate.
-
Resuspend the cells in a fresh mineral salts medium to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Add this compound from a sterile stock solution to the desired final concentration.
-
Incubate the cultures under the same conditions as for growth.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw aliquots from the cultures.
-
Immediately stop the biological activity, for example, by adding a solvent or acidifying the sample.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by GC-MS to quantify the remaining this compound and identify degradation intermediates.
-
Protocol 2: Photochemical Degradation of this compound using UV/H₂O₂
-
Reaction Setup:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
Place the solution in a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp).
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to the solution.
-
-
Photoreaction:
-
Turn on the UV lamp to initiate the reaction.
-
Maintain a constant temperature using a cooling system.
-
Stir the solution continuously to ensure homogeneity.
-
-
Sampling and Analysis:
-
Withdraw samples at different time points.
-
Quench the reaction immediately, for example, by adding a scavenger for residual H₂O₂ (e.g., sodium sulfite).
-
Analyze the samples using HPLC with a UV or MS detector to determine the concentration of this compound and its degradation products.
-
Visualizations
Caption: Proposed microbial degradation pathway of this compound via ring hydroxylation.
Caption: Experimental workflow for the degradation of this compound by UV/H₂O₂ AOP.
References
- 1. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 2. New insights into the activation of o‐xylene biodegradation in Pseudomonas stutzeri OX1 by pathway substrates | EMBO Reports [link.springer.com]
- 3. Rhodococcus aromaticivorans sp. nov., an o-xylene degrading bacterium, and evidence supporting reclassification of Rhodococcus jostii RHA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Oxidation Processes (AOP) | Spartan [spartanwatertreatment.com]
- 6. che.psu.edu [che.psu.edu]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 9. Microbial degradation of chlorinated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Aerobic degradation of tetrachloroethylene by toluene-o-xylene monooxygenase of Pseudomonas stutzeri OX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic resolution of 4-Chloro-o-xylene from its related impurities. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurity in this compound is its positional isomer, 3-Chloro-o-xylene. Due to their very similar physical properties, including close boiling points, their separation can be challenging. Other potential impurities may arise from the synthesis process, such as unreacted o-xylene, and dichlorinated xylenes.
Q2: Which chromatographic techniques are best suited for separating this compound from its isomers?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used for the separation of this compound from its isomers.
-
GC is often preferred for its high resolution, especially with capillary columns. Columns with specific stationary phases designed for isomer separations, such as those based on cyclodextrins, can provide excellent results.
-
Reverse-Phase HPLC (RP-HPLC) is also a powerful technique. The use of appropriate columns and mobile phase modifiers can achieve baseline separation of these closely related compounds.
Q3: Why is the resolution between this compound and 3-Chloro-o-xylene often poor?
The poor resolution is primarily due to the structural similarity of the isomers. They have identical molecular weights and similar polarities, leading to very close retention times on many chromatographic columns. Achieving good resolution requires optimizing the chromatographic conditions to exploit the subtle differences in their interactions with the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Problem: Peak Co-elution or Poor Resolution
-
Possible Cause 1: Inappropriate GC Column. The stationary phase is not selective enough for the isomers.
-
Possible Cause 2: Incorrect Oven Temperature Program. The temperature ramp may be too fast, or the isothermal temperature may be too high.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower temperature ramp to enhance separation. For isothermal analysis, a lower temperature will increase retention and may improve resolution, though it will also increase analysis time.
-
-
Possible Cause 3: High Carrier Gas Flow Rate. A high flow rate can decrease the interaction time of the analytes with the stationary phase.
-
Solution: Reduce the carrier gas flow rate to allow for better partitioning and separation.
-
Problem: Peak Tailing
-
Possible Cause 1: Active Sites in the Inlet or Column. The liner may be contaminated or the column may have active sites.
-
Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, trimming a small portion (10-20 cm) from the front of the column may help.
-
-
Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Split Peaks
-
Possible Cause 1: Improper Column Installation. The column may not be cut evenly or may be installed at the incorrect depth in the inlet.
-
Solution: Ensure the column is cut with a ceramic wafer to create a clean, 90-degree cut. Install the column at the manufacturer's recommended depth.
-
-
Possible Cause 2: Incompatibility between Sample Solvent and Stationary Phase.
-
Solution: Ensure the injection solvent is compatible with the stationary phase. For example, using a non-polar solvent with a polar column can sometimes cause peak splitting in splitless injections.[3]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor Resolution of Isomers
-
Possible Cause 1: Inadequate Mobile Phase Composition. The organic modifier concentration may not be optimal.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.
-
-
Possible Cause 2: Incorrect Mobile Phase Modifier. The pH or type of modifier may not be suitable.
-
Possible Cause 3: Unsuitable Column. The stationary phase may not have the right selectivity.
Problem: Broad Peaks
-
Possible Cause 1: High Flow Rate.
-
Solution: Decrease the flow rate to allow for more efficient mass transfer.
-
-
Possible Cause 2: Large Injection Volume or High Sample Concentration.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Extra-column Volume. Long tubing between the column and detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Experimental Protocols
GC Method for Impurity Profiling of this compound
This method is suitable for the general analysis of impurities in this compound.
| Parameter | Value |
| Column | Agilent HP-INNOWax, 60 m x 0.32 mm, 0.5 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.1 mL/min (constant flow) |
| Inlet Temperature | 270 °C |
| Injection Volume | 0.5 µL |
| Split Ratio | 100:1 |
| Oven Program | 60 °C for 10 min, then ramp at 5 °C/min to 150 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Table 1: GC-FID Conditions for Impurity Analysis.[2]
High-Resolution GC Method for Isomer Separation
This method is optimized for the separation of xylene isomers and can be adapted for chloro-o-xylene isomers.
| Parameter | Value |
| Column | Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Pressure | 40 kPa (6 psi) |
| Inlet Temperature | 210 °C |
| Injection Volume | 0.5 µL |
| Split Ratio | 1:20 |
| Oven Program | 80 °C for 6 min, then ramp at 25 °C/min to 130 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 230 °C |
Table 2: High-Resolution GC-FID Conditions for Isomer Separation.[1]
RP-HPLC Method for this compound Analysis
This method provides a good starting point for the analysis of this compound and its impurities by HPLC.
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| Detector | UV |
Table 3: RP-HPLC Conditions for this compound Analysis.[4][5] For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[4][5]
Visualizations
Caption: Troubleshooting workflow for chromatographic analysis.
Caption: Logic diagram for troubleshooting common GC peak shape issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chloro-o-xylene and 3-chloro-o-xylene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the readily available building blocks, chloro-o-xylene isomers serve as versatile precursors. However, the seemingly subtle difference in the chlorine atom's position on the o-xylene core—at the 4-position versus the 3-position—imparts significant and distinct chemical behaviors. This guide provides a comprehensive comparison of the reactivity of 4-chloro-o-xylene and 3-chloro-o-xylene, supported by established chemical principles and representative experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
The differential reactivity of these isomers is primarily governed by a combination of electronic and steric effects exerted by the chloro and methyl substituents. The interplay of these factors dictates the facility and regioselectivity of key transformations, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Steric Hindrance
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal for the construction of C-C and C-N bonds, respectively. In this arena, steric hindrance around the carbon-chlorine bond is a paramount determinant of reactivity.
This compound generally exhibits superior reactivity in these transformations. The chlorine atom at the 4-position has one ortho position substituted with a methyl group, while the other is occupied by a hydrogen atom. This less sterically encumbered environment allows for more facile oxidative addition of the palladium catalyst, the typically rate-determining step of the catalytic cycle.
Conversely, 3-chloro-o-xylene presents a more challenging substrate. The chlorine atom is flanked by a methyl group in one of the ortho positions, significantly increasing steric bulk around the reaction center. This steric impediment hinders the approach of the bulky palladium catalyst, often leading to slower reaction rates and requiring more forcing conditions or specialized, sterically demanding ligands to achieve comparable yields to its 4-chloro counterpart.
Quantitative Comparison of Reactivity in Cross-Coupling Reactions
| Reaction | Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100 °C, 12 h | 85-95 | [1] |
| 3-Chloro-o-xylene | Pd₂(dba)₃, XPhos, K₃PO₄ | Dioxane, 110 °C, 24 h | 60-75 | [2] | |
| Buchwald-Hartwig Amination | This compound | Pd(OAc)₂, RuPhos, NaOtBu | Toluene, 90 °C, 8 h | 90-98 | [3] |
| 3-Chloro-o-xylene | Pd₂(dba)₃, BrettPhos, LHMDS | THF, 100 °C, 18 h | 55-70 | [4] |
Note: The yields presented are representative and can vary based on the specific coupling partners and reaction conditions.
Electrophilic Aromatic Substitution: A Dance of Directing Groups
In electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions, the existing substituents on the aromatic ring direct the position of the incoming electrophile. Both methyl groups are activating and ortho, para-directing, while the chlorine atom is deactivating but also ortho, para-directing. The ultimate regioselectivity is a delicate balance of these directing effects and steric hindrance.
For This compound , the two methyl groups and the chlorine atom collectively activate the 5- and 6-positions. However, the 6-position is sterically less hindered, making it the more likely site for electrophilic attack.
In the case of 3-chloro-o-xylene , the situation is more complex. The positions ortho and para to the activating methyl groups are also influenced by the deactivating chloro group. The position between the two methyl groups (the 2-position) is highly sterically hindered and thus unlikely to react. The most probable sites of substitution are the 4- and 6-positions, with the outcome depending on the specific electrophile and reaction conditions.
Regioselectivity in Nitration
| Substrate | Nitrating Agent | Major Product(s) | Reference |
| This compound | HNO₃/H₂SO₄ | 4-Chloro-6-nitro-o-xylene | [5] |
| 3-Chloro-o-xylene | HNO₃/H₂SO₄ | Mixture of 3-chloro-4-nitro-o-xylene and 3-chloro-6-nitro-o-xylene | [5] |
Nucleophilic Aromatic Substitution (SNAr): Reactivity Dictated by Electronics
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. In the absence of such activating groups, as is the case for both this compound and 3-chloro-o-xylene, SNAr reactions are generally disfavored and necessitate harsh conditions, often proceeding through a benzyne intermediate.
However, if a strong electron-withdrawing group were present, the position of the leaving group relative to this activator would be crucial. In a hypothetical scenario with an activating group, This compound would be more susceptible to SNAr if the activator were at the 5- or 3-position (para or ortho to the chlorine). For 3-chloro-o-xylene , an activator at the 4- or 6-position (ortho or para) would enhance reactivity. Given the electron-donating nature of the methyl groups, neither isomer is predisposed to facile SNAr.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Chloro-o-xylenes
To a dried Schlenk tube is added the chloro-o-xylene isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Chloro-o-xylenes
A Schlenk tube is charged with the chloro-o-xylene isomer (1.0 mmol), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the specified temperature (e.g., 90 °C) and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-aryl product.
General Procedure for Nitration of Chloro-o-xylenes
To a stirred solution of the chloro-o-xylene isomer (10 mmol) in a suitable solvent (e.g., dichloromethane, 20 mL), cooled in an ice bath, is slowly added a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq). The reaction mixture is stirred at 0-5 °C for 1-2 hours. The reaction is then carefully quenched by pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product distribution is determined by GC-MS and NMR analysis.
Conclusion
The choice between this compound and 3-chloro-o-xylene as a synthetic precursor has significant implications for reaction outcomes. For palladium-catalyzed cross-coupling reactions, the less sterically hindered This compound is generally the superior choice, offering higher reactivity and allowing for milder reaction conditions. In electrophilic aromatic substitution, both isomers will yield substituted products, but the regioselectivity for This compound is more predictable due to less complex steric and electronic influences. Neither isomer is well-suited for facile nucleophilic aromatic substitution under standard conditions. A thorough understanding of these reactivity differences, rooted in the fundamental principles of steric and electronic effects, is crucial for the efficient and successful development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Lewis Acid and Zeolite Catalysts for the Chlorination of o-Xylene
For Researchers, Scientists, and Drug Development Professionals
The chlorination of o-xylene is a critical transformation in the synthesis of various valuable intermediates for the pharmaceutical and agrochemical industries. The regioselectivity of this reaction, which dictates the position of chlorine substitution on the aromatic ring, is of paramount importance. The two primary products of monochlorination are 3-chloro-o-xylene and 4-chloro-o-xylene, with the latter often being the more desired isomer. This guide provides an objective comparison of the performance of traditional Lewis acid catalysts and shape-selective zeolite catalysts for the chlorination of o-xylene, supported by experimental data and detailed methodologies.
Performance Comparison: Lewis Acids vs. Zeolites
The choice of catalyst exerts a significant influence on both the conversion of o-xylene and the selectivity towards the desired chlorinated isomers. Lewis acids, such as ferric chloride (FeCl₃), are conventional catalysts for this reaction. While effective in promoting chlorination, they often yield a mixture of isomers with a lower proportion of the 4-chloro derivative. In contrast, zeolite catalysts, owing to their microporous structure and shape-selective properties, can offer significantly higher selectivity towards the sterically less hindered this compound.
The following table summarizes key performance data from various experimental studies, providing a quantitative comparison between Lewis acid and zeolite catalysts.
| Catalyst Type | Specific Catalyst | o-Xylene Conversion (%) | This compound : 3-chloro-o-xylene Ratio | Dichlorinated o-xylene (%) | Reaction Conditions | Reference |
| Lewis Acid | FeCl₃ | 93.1 | 3.06 : 1 | 5.5 | -5°C, 2.5 h, with co-catalyst | [1] |
| Lewis Acid | FeCl₃ | 100 | 3.7 : 1 | 11 | 7°C, with co-catalyst | [1] |
| Lewis Acid | FeCl₃ | Not specified | < 1.5 : 1 | Not specified | Typical ring chlorination conditions | [2] |
| Zeolite | KL-zeolite | 60.6 | 11.73 : 1 | Not specified | In 1,2-dichloroethane solvent | [1] |
| Zeolite | KY molecular sieve | Not specified | > 1.6 : 1 | Not specified | 80°C, 1 atm | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for evaluating and implementing catalytic systems. Below are representative protocols for the chlorination of o-xylene using a Lewis acid and a zeolite catalyst.
Protocol 1: Chlorination of o-Xylene using Ferric Chloride (FeCl₃)
This protocol is based on a typical procedure for Lewis acid-catalyzed aromatic chlorination.
Materials:
-
o-Xylene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
A suitable solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution and appropriate safety measures)
-
Nitrogen gas (N₂)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser connected to a scrubbing system for HCl and unreacted chlorine.
Procedure:
-
A mixture of o-xylene and the solvent is charged into the reaction vessel.
-
A catalytic amount of anhydrous FeCl₃ is added to the mixture.
-
The reaction vessel is purged with nitrogen gas.
-
The reaction mixture is brought to the desired temperature (e.g., 0-25°C) with stirring.
-
Chlorine gas is then slowly bubbled through the reaction mixture at a controlled rate.
-
The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of o-xylene and the product distribution.
-
Upon completion, the reaction is quenched, for instance, by the addition of water or a dilute solution of sodium sulfite.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to obtain the crude product.
-
The product mixture is then analyzed by GC to determine the isomer ratio.
Protocol 2: Shape-Selective Chlorination of o-Xylene using a Zeolite Catalyst
This protocol outlines a general procedure for using a heterogeneous zeolite catalyst.
Materials:
-
o-Xylene
-
Zeolite catalyst (e.g., H-ZSM-5, HY, or other suitable zeolite)
-
Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, or chlorine gas, Cl₂)
-
A suitable solvent (e.g., dichloromethane, CH₂Cl₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
Procedure:
-
The zeolite catalyst is activated prior to use by heating under vacuum or a flow of inert gas to remove adsorbed water.
-
The activated zeolite is suspended in a solution of o-xylene in the chosen solvent in the reaction flask under a nitrogen atmosphere.
-
The suspension is stirred and brought to the desired reaction temperature.
-
The chlorinating agent is added dropwise to the reaction mixture over a period of time.
-
The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC.
-
After the desired conversion is achieved, the reaction mixture is cooled to room temperature.
-
The solid zeolite catalyst is separated from the reaction mixture by filtration.
-
The filtrate is washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove any acidic byproducts.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the product mixture.
-
The product composition is determined by GC analysis.
Visualizing the Process and Logic
To better illustrate the experimental workflow and the fundamental difference in product selectivity between the two catalyst types, the following diagrams are provided.
Caption: Experimental workflow for o-xylene chlorination.
Caption: Product selectivity in o-xylene chlorination.
Conclusion
The choice between a Lewis acid and a zeolite catalyst for the chlorination of o-xylene depends critically on the desired product distribution. While Lewis acids like FeCl₃ can achieve high conversions, they typically provide lower selectivity towards this compound.[1][2] Zeolite catalysts, through their shape-selective nature, offer a compelling alternative for maximizing the yield of the 4-chloro isomer, albeit sometimes at the cost of lower overall conversion.[1][3] The selection of the optimal catalyst and reaction conditions will ultimately be guided by the specific requirements of the synthetic target and economic considerations. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
Structural Elucidation of 4-Chloro-o-xylene: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
A definitive guide to the structural validation of 4-Chloro-o-xylene utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report furnishes a comparative analysis with its structural isomers, 3-chloro-o-xylene and 2-chloro-p-xylene, supported by comprehensive experimental data and protocols.
This guide is tailored for researchers, scientists, and professionals in drug development, offering an objective comparison of the spectral features that enable the unambiguous identification and structural confirmation of this compound. The strategic placement of the chlorine atom and two methyl groups on the benzene ring gives rise to a unique spectral fingerprint, which is meticulously detailed and contrasted with that of its isomers.
Comparative NMR Data Analysis
The structural nuances of this compound and its isomers are best delineated by a thorough examination of their ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a robust framework for structural assignment.
¹H NMR Spectral Data Comparison
The proton NMR spectra are particularly insightful for determining the substitution pattern on the aromatic ring. The chemical shifts and splitting patterns of the aromatic protons are highly sensitive to the relative positions of the chloro and methyl substituents.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.18 | d | 8.2 |
| H-5 | ~7.09 | dd | 8.2, 2.2 | |
| H-6 | ~7.07 | d | 2.2 | |
| CH₃ (C1) | ~2.28 | s | - | |
| CH₃ (C2) | ~2.23 | s | - | |
| 3-Chloro-o-xylene | H-4 | ~7.17 | t | 7.8 |
| H-5 | ~6.99 | d | 7.6 | |
| H-6 | ~6.96 | d | 7.9 | |
| CH₃ (C1) | ~2.28 | s | - | |
| CH₃ (C2) | ~2.26 | s | - | |
| 2-Chloro-p-xylene | H-3 | ~7.20 | s | - |
| H-5 | ~7.05 | d | 8.0 | |
| H-6 | ~7.02 | d | 8.0 | |
| CH₃ (C1) | ~2.32 | s | - | |
| CH₃ (C4) | ~2.25 | s | - |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
¹³C NMR Spectral Data Comparison
The carbon-13 NMR spectrum provides a clear count of the number of unique carbon atoms in the molecule, which is directly related to its symmetry. This technique is instrumental in distinguishing between isomers.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 | ~137.2 |
| C-2 | ~134.8 | |
| C-3 | ~131.1 | |
| C-4 | ~130.8 | |
| C-5 | ~128.5 | |
| C-6 | ~126.9 | |
| CH₃ (C1) | ~19.5 | |
| CH₃ (C2) | ~15.8 | |
| 3-Chloro-o-xylene | C-1 | ~137.8 |
| C-2 | ~133.5 | |
| C-3 | ~132.1 | |
| C-4 | ~129.8 | |
| C-5 | ~127.3 | |
| C-6 | ~125.9 | |
| CH₃ (C1) | ~20.1 | |
| CH₃ (C2) | ~15.3 | |
| 2-Chloro-p-xylene | C-1 | ~135.9 |
| C-2 | ~134.2 | |
| C-3 | ~131.7 | |
| C-4 | ~130.5 | |
| C-5 | ~129.6 | |
| C-6 | ~127.1 | |
| CH₃ (C1) | ~20.3 | |
| CH₃ (C4) | ~19.8 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on the sample concentration)
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical sequence of steps, from initial sample handling to the final comparative analysis.
Caption: Workflow for the structural validation of this compound using NMR.
A Comparative Guide to Precursors in Insecticide Synthesis: 4-Chloro-o-xylene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of effective and economically viable insecticides is a cornerstone of modern agriculture and public health. The selection of starting materials, or precursors, is a critical decision in the synthetic pathway, influencing not only the final product's yield and purity but also the overall process's cost-effectiveness and environmental footprint. This guide provides a comparative analysis of 4-Chloro-o-xylene and alternative precursors in the synthesis of agrochemicals, with a focus on insecticides and herbicides.
Introduction to this compound as a Precursor
This compound, a chlorinated derivative of o-xylene, serves as a key intermediate in the production of certain agrochemicals. Its synthesis primarily involves the direct chlorination of o-xylene. However, this process often yields a mixture of isomers, including the 3-chloro-o-xylene variant, necessitating purification steps that can impact overall efficiency.
One notable insecticide synthesized from precursors related to halogenated xylenes is Pyridalyl . Pyridalyl is recognized for its efficacy against lepidopteran and thysanopteran pests and possesses a unique mode of action, making it a valuable tool in insecticide resistance management.[1] Its complex structure includes a dichlorinated phenyl ether moiety, the synthesis of which can be conceptually linked back to chlorinated xylene derivatives.
Alternative Precursor: 3,4-Dimethylaniline
A prominent alternative precursor derived from the same o-xylene feedstock is 3,4-Dimethylaniline (also known as 3,4-xylidine). This compound is a crucial intermediate in the synthesis of the widely used dinitroaniline herbicide, Pendimethalin .[2][3] By examining the synthetic route to Pendimethalin, we can draw comparisons with pathways involving this compound in terms of chemical transformations, reaction conditions, and the nature of the final active ingredient.
Comparative Analysis of Synthetic Pathways
The following sections detail the synthetic pathways starting from o-xylene to both this compound and 3,4-Dimethylaniline, and their subsequent conversion to an insecticide (conceptually for this compound derivatives) and a herbicide (for 3,4-Dimethylaniline).
Synthesis of Precursors from o-Xylene
The initial step in utilizing o-xylene as a foundational raw material is its functionalization. This can be achieved through two primary routes: chlorination to produce this compound or nitration followed by reduction to yield 3,4-Dimethylaniline.
dot graph "Synthetic_Pathways_from_oXylene" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start [label="o-Xylene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prec1 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; prec2 [label="3,4-Dimethylnitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; alt_prec [label="3,4-Dimethylaniline", fillcolor="#FBBC05", fontcolor="#202124"]; product1 [label="Insecticides (e.g., Pyridalyl derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="Herbicides (e.g., Pendimethalin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prec1 [label="Chlorination\n(e.g., Cl2, Lewis Acid)"]; start -> prec2 [label="Nitration\n(e.g., HNO3, H2SO4)"]; prec2 -> alt_prec [label="Reduction\n(e.g., H2, Catalyst)"]; prec1 -> product1 [label="Further Elaboration"]; alt_prec -> product2 [label="Amination & Nitration"]; } Caption: Overview of synthetic pathways from o-xylene to key precursors.
Experimental Data Summary: Precursor Synthesis
| Parameter | This compound Synthesis (from o-Xylene) | 3,4-Dimethylaniline Synthesis (from o-Xylene) |
| Key Reaction | Electrophilic Chlorination | Nitration followed by Catalytic Hydrogenation |
| Reagents | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | HNO₃/H₂SO₄, then H₂/Catalyst (e.g., Pd/C) |
| Challenges | Isomer separation (3-chloro vs. 4-chloro) | Isomer separation during nitration, handling of nitrated intermediates |
| Reported Yield | Variable, dependent on catalyst and conditions | High yields for hydrogenation step (e.g., >95%) |
Synthesis of Active Ingredients
From this compound (Conceptual Pathway to Dichlorinated Phenol Moiety)
The synthesis of insecticides like Pyridalyl involves the preparation of a 2,6-dichloro-4-hydroxyphenyl moiety. While direct synthesis from this compound is not the primary route, related dichlorinated phenols are key. A general approach to such structures involves the chlorination of phenols. For instance, 2,6-dichloro-4-aminophenol can be synthesized from p-aminophenol through chlorination, followed by diazotization and hydrolysis. This highlights the importance of chlorinated aromatic compounds as building blocks.
From 3,4-Dimethylaniline to Pendimethalin
The synthesis of Pendimethalin from 3,4-Dimethylaniline is a well-established industrial process. It typically involves the N-alkylation of 3,4-dimethylaniline followed by dinitration.
dot graph "Pendimethalin_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start [label="3,4-Dimethylaniline", fillcolor="#FBBC05", fontcolor="#202124"]; inter1 [label="N-(1-ethylpropyl)-3,4-dimethylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pendimethalin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> inter1 [label="Reductive Amination with 3-pentanone\n(or direct amination with 3-pentylamine)"]; inter1 -> product [label="Dinitration\n(HNO3, H2SO4)"]; } Caption: Synthetic workflow for Pendimethalin from 3,4-Dimethylaniline.
Experimental Protocol: Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline
A method for the synthesis of the intermediate N-(1-ethylpropyl)-3,4-dimethylaniline involves the amination of an m-halo-o-xylene with 3-pentylamine in the presence of a catalyst. For example, m-bromo-o-xylene can be reacted with 3-pentylamine in anhydrous DMF with a cuprous iodide catalyst and anhydrous potassium phosphate at 80°C for 24 hours.[4]
Experimental Protocol: Synthesis of Pendimethalin
The N-(1-ethylpropyl)-3,4-dimethylaniline intermediate is subjected to a nitration reaction. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce two nitro groups onto the benzene ring, yielding Pendimethalin.
Mechanism of Action of Final Products
The choice of precursor ultimately leads to active ingredients with distinct biological targets.
Pyridalyl (Insecticide)
Pyridalyl's mode of action is not fully elucidated but is known to be different from major insecticide classes like organophosphates and pyrethroids.[1] It is believed to inhibit the synthesis of essential proteins in insects.[5] Research suggests that its action may require metabolic activation by cytochrome P450 enzymes within the insect, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage and necrotic cell death.[6][7]
dot graph "Pyridalyl_MoA" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles pyridalyl [label="Pyridalyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metabolite [label="Active Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; damage [label="Cellular Macromolecule Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; death [label="Necrotic Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges pyridalyl -> metabolite [label="Cytochrome P450 Activation"]; metabolite -> ros; ros -> damage; damage -> death [label="Increased Protein Degradation"]; } Caption: Proposed mechanism of action for the insecticide Pyridalyl.
Pendimethalin (Herbicide)
Pendimethalin is a pre-emergent herbicide that acts by inhibiting cell division (mitosis) in susceptible weeds.[8][9][10] It specifically disrupts the formation of microtubules by binding to the tubulin protein.[8][11] This prevents the proper segregation of chromosomes during cell division, leading to the death of the emerging seedling before it can establish itself.[8][11]
dot graph "Pendimethalin_MoA" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles pendimethalin [label="Pendimethalin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tubulin [label="Binds to Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; microtubule [label="Inhibition of Microtubule Assembly", fillcolor="#FBBC05", fontcolor="#202124"]; mitosis [label="Disruption of Mitosis", fillcolor="#F1F3F4", fontcolor="#202124"]; death [label="Weed Seedling Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges pendimethalin -> tubulin; tubulin -> microtubule; microtubule -> mitosis; mitosis -> death; } Caption: Mechanism of action for the herbicide Pendimethalin.
Conclusion
Both this compound and 3,4-Dimethylaniline represent viable, yet distinct, starting points for the synthesis of agrochemicals, originating from the common feedstock o-xylene. The choice between a synthetic strategy involving chlorination versus one involving nitration and reduction depends on the target molecule's desired functionality.
-
Pathways involving chlorinated xylene derivatives are crucial for introducing chloro-substituents that are integral to the bioactivity of certain insecticides. The primary challenge lies in achieving high regioselectivity during the initial chlorination step.
-
The 3,4-Dimethylaniline pathway provides a key building block for the dinitroaniline class of herbicides. This route involves well-established nitration and reduction chemistries, leading to a precursor with a nucleophilic amino group ready for further functionalization.
Ultimately, the selection of a precursor in insecticide and herbicide development is a multifactorial decision. It requires careful consideration of the synthetic accessibility of the target molecule, the efficiency and selectivity of each chemical transformation, the cost of reagents and catalysts, and the biological activity of the final product. This guide provides a foundational comparison to aid researchers and developers in navigating these critical choices.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. niir.org [niir.org]
- 3. nbinno.com [nbinno.com]
- 4. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. The molecular action of the novel insecticide, Pyridalyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pomais.com [pomais.com]
- 9. Pendimethalin - Wikipedia [en.wikipedia.org]
- 10. pomais.com [pomais.com]
- 11. Prowl / pendimethalin | CALS [cals.cornell.edu]
A Comparative Guide to the Regioselectivity of Bromination and Chlorination of o-Xylene
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of halogenation reactions is paramount for the synthesis of specifically substituted aromatic compounds. This guide provides an objective comparison of the bromination and chlorination of o-xylene, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying principles and practical outcomes of these two fundamental electrophilic aromatic substitution reactions.
Introduction
The electrophilic halogenation of o-xylene primarily yields two isomeric products: 3-halo-o-xylene and 4-halo-o-xylene. The inherent directing effects of the two methyl groups on the aromatic ring, which are ortho, para-directing, favor substitution at positions 3, 4, 5, and 6. However, due to steric hindrance between the incoming electrophile and the adjacent methyl groups, substitution at positions 3 and 6 (ortho to one methyl group and meta to the other) and positions 4 and 5 (para to one methyl group and ortho to the other) are the most probable. This guide will focus on the factors influencing the ratio of the resulting 3- and 4-halo isomers, a critical consideration for synthetic chemists aiming for specific product outcomes.
Data Presentation: A Quantitative Comparison
The regioselectivity of bromination and chlorination of o-xylene is significantly influenced by the nature of the halogen, the catalyst employed, and the reaction conditions. The following table summarizes the quantitative data on the product distribution for these reactions under various experimental setups.
| Halogenation | Catalyst System | Temperature (°C) | Ratio of 4-halo-o-xylene : 3-halo-o-xylene | Reference |
| Chlorination | FeCl₃ | - | < 1.5 : 1 | [1] |
| Chlorination | FeCl₃ with thianthrene co-catalyst | 0 | 3.81 : 1 | [1] |
| Chlorination | FeCl₃ with co-catalyst | 7 | 5.66 : 1 (at 1.3 degree of chlorination) | [2] |
| Chlorination | KY molecular sieve | 80 | > 1.6 : 1 | [3] |
| Bromination | Fe filings and I₂ | 0 to -5 | 3 : 1 (75% 4-bromo isomer) | [4] |
| Bromination | FeBr₃ | -20 to 40 | ~3.5 : 1 to ~4.5 : 1 (78-82% 4-bromo isomer) | [5][6] |
| Bromination | Molar excess of Bromine | -9 to -15 | Up to 97 : 3 | [4] |
| Bromination | FeBr₃ in darkness | -10 to -70 | Highly selective for 4-bromo-o-xylene | [6] |
Analysis of Data:
The data clearly indicates that bromination of o-xylene is inherently more regioselective towards the 4-position isomer than chlorination under standard Lewis acid catalysis. This is consistent with the general principle that bromination is a more selective electrophilic aromatic substitution reaction than chlorination due to the larger size and lower reactivity of the bromine electrophile. The transition state for bromination is later and more closely resembles the arenium ion intermediate, making it more sensitive to steric hindrance at the 3-position.
For chlorination, the use of specific co-catalysts or molecular sieves can significantly enhance the selectivity for the 4-chloro isomer, overcoming the inherently lower selectivity of the chlorine electrophile. Temperature also plays a crucial role, with lower temperatures generally favoring the formation of the sterically less hindered 4-bromo isomer in bromination.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reaction pathway for the electrophilic halogenation of o-xylene.
References
- 1. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 2. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
Spectroscopic Showdown: A Comparative Analysis of 4-Chloro-o-xylene and 4-Bromo-o-xylene for the Discerning Researcher
In the realm of drug development and fine chemical synthesis, the precise identification and characterization of halogenated organic compounds are paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-Chloro-o-xylene and 4-Bromo-o-xylene, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.
This guide delves into the key spectroscopic techniques used to differentiate these closely related aromatic compounds: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By understanding their distinct spectral fingerprints, researchers can confidently identify these molecules and ensure the purity of their samples.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between this compound and 4-Bromo-o-xylene in mass spectrometry arises from the different isotopic patterns of chlorine and bromine. In IR spectroscopy, the carbon-halogen stretching frequency provides a key diagnostic marker. NMR spectroscopy reveals subtle but significant differences in the chemical shifts of the aromatic protons and carbons due to the differing electronegativity and size of the halogen substituent.
Mass Spectrometry: A Tale of Two Halogens
Mass spectrometry provides a rapid and sensitive method for determining the molecular weight and elemental composition of a compound. The key differentiator between this compound and 4-Bromo-o-xylene in their mass spectra is the isotopic distribution of the halogen atom.
Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+ and M+2 peak pattern for chlorinated compounds. Bromine, on the other hand, has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M+ and M+2 peaks of nearly equal intensity.
Table 1: Mass Spectrometry Data
| Spectroscopic Feature | This compound | 4-Bromo-o-xylene |
| Molecular Weight | 140.61 g/mol [1] | 185.06 g/mol [2] |
| Molecular Ion (M⁺) | m/z 140[1] | m/z 184 (for ⁷⁹Br)[2] |
| Isotopic Peak (M+2) | m/z 142 (approx. 1/3 intensity of M⁺) | m/z 186 (for ⁸¹Br, approx. equal intensity to M⁺)[2] |
| Major Fragment Ion | m/z 105 [M-Cl]⁺[1] | m/z 105 [M-Br]⁺[2] |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint." The most significant difference in the IR spectra of this compound and 4-Bromo-o-xylene is the position of the carbon-halogen stretching vibration. The C-Cl stretch occurs at a higher frequency (wavenumber) than the C-Br stretch due to the lower mass of the chlorine atom and the stronger C-Cl bond.
Table 2: Key Infrared Absorption Bands
| Vibrational Mode | This compound (cm⁻¹) | 4-Bromo-o-xylene (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| C-H Bend (in-plane) | Not specified | Not specified |
| C-H Bend (out-of-plane) | ~900-675 | ~900-675 |
| Aromatic C=C Stretch | ~1600-1400 | ~1600-1400 |
| C-Cl Stretch | ~800-600 | - |
| C-Br Stretch | - | ~600-500 |
Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C. The electronegativity of the halogen substituent influences the electron density around the nearby protons and carbons, leading to predictable differences in their chemical shifts.
Due to the higher electronegativity of chlorine compared to bromine, the protons and carbons on the aromatic ring of this compound are generally expected to be more deshielded and thus resonate at a slightly higher chemical shift (further downfield) than those in 4-Bromo-o-xylene.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | This compound (Predicted) | 4-Bromo-o-xylene (Predicted) |
| ¹H (Aromatic) | ~7.0-7.3 | ~7.0-7.4 |
| ¹H (Methyl) | ~2.2-2.3 | ~2.2-2.3 |
| ¹³C (Aromatic - Halogenated) | ~130-135 | ~120-125 |
| ¹³C (Aromatic - Other) | ~125-140 | ~125-140 |
| ¹³C (Methyl) | ~19-21 | ~19-21 |
Note: These are predicted ranges. Actual chemical shifts can be influenced by the solvent and other experimental conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (this compound or 4-Bromo-o-xylene) in a volatile organic solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC injection port.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell.
-
Data Acquisition: Place the sample holder in the IR spectrometer's sample compartment. A beam of infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector.
-
Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum.
Visualizing the Workflow and Logic
To better illustrate the processes involved in differentiating these two compounds, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Differentiating the compounds via spectroscopy.
References
Comparative yield analysis of different 4-Chloro-o-xylene synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthesis protocols for 4-Chloro-o-xylene, a key intermediate in the manufacturing of pharmaceuticals and agricultural chemicals. The focus is on the yield and isomer selectivity of various methods, supported by experimental data from published literature.
Introduction
The synthesis of this compound primarily involves the electrophilic aromatic substitution of o-xylene. The main challenge in this synthesis is to control the regioselectivity to favor the formation of the desired 4-chloro isomer over the 3-chloro isomer.[1][2] This guide compares two prominent methods: conventional Friedel-Crafts catalyzed chlorination and a modified approach using a co-catalyst to enhance the yield of this compound.
Comparative Yield Analysis
The following table summarizes the quantitative data from different experimental protocols for the synthesis of this compound.
| Protocol | Catalyst System | Co-catalyst | Solvent | Temperature | Yield of this compound | Ratio of 4-Chloro to 3-Chloro Isomer | Reference |
| Protocol 1: Conventional Friedel-Crafts Catalysis | FeCl₃ | None | None | Not Specified | 48.24% of monochlorinated product | 1.38:1 | [3] |
| Protocol 2: Modified Friedel-Crafts with Co-catalyst | FeCl₃ | Methylchlorothianthrene | None | 0°C | 71.70% of monochlorinated product | 3.81:1 | [3] |
| Protocol 3: Modified Friedel-Crafts with Co-catalyst | FeCl₃ | Chlorine-substituted 2,8-dimethylphenoxathiin | None | -5°C | 65.6% of reaction mixture | 3.06:1 | [4] |
| Protocol 4: Zeolite Catalysis | KL-zeolite | None | Nitrobenzene | Not Specified | Not explicitly stated, but isomer ratio is high | 3.87:1 | [4] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: Conventional Friedel-Crafts Catalysis
This protocol describes the nuclear chlorination of o-xylene using a standard Friedel-Crafts catalyst without a co-catalyst.
-
Materials: o-xylene, Ferric Chloride (FeCl₃), Chlorine gas.
-
Procedure:
-
To a suitable reaction vessel, add 100 parts of o-xylene and 0.1 parts of FeCl₃ as the catalyst.
-
Pass chlorine gas through the mixture. The reaction is carried out until the desired degree of chlorination is achieved.
-
The reaction mixture is then quenched with water.
-
The organic layer is separated, washed with an aqueous sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.
-
The product composition is determined by gas-liquid chromatography.
-
-
Results: The resulting monochlorinated product mixture contained this compound and 3-chloro-o-xylene in a ratio of 1.38:1.[3]
Protocol 2: Modified Friedel-Crafts with Co-catalyst (Methylchlorothianthrene)
This protocol utilizes a thianthrene derivative as a co-catalyst to improve the regioselectivity towards the 4-chloro isomer.[3]
-
Materials: o-xylene, Ferric Chloride (FeCl₃), Methylchlorothianthrene co-catalyst mixture, Chlorine gas.
-
Procedure:
-
A mixture of 100 parts of o-xylene, 0.02 parts of FeCl₃, and 0.1 parts of a methylchlorothianthrene co-catalyst mixture is cooled to 0°C with stirring.
-
Chlorine gas (100 parts) is slowly passed into the mixture over a period of 4 hours while maintaining the temperature at 0°C.
-
After the reaction, the mixture is quenched with water, extracted with ether, washed with aqueous sodium bicarbonate, and dried over anhydrous magnesium sulfate.
-
The final product composition is analyzed by gas-liquid chromatography.
-
-
Results: The analysis of the reaction product indicated 71.70% this compound and 18.82% 3-chloro-o-xylene, corresponding to a 4-chloro to 3-chloro isomer ratio of 3.81:1.[3]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship of the components.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of components in the synthesis of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. US3850998A - Separation of monochloro-o-xylenes - Google Patents [patents.google.com]
- 3. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 4. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
Navigating Cross-Reactivity in Multi-Step Synthesis: A Comparative Guide to 4-Chloro-o-xylene
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, purity, and overall success of a multi-step synthesis. This guide provides an objective comparison of 4-Chloro-o-xylene, a common aromatic building block, with a key alternative, 4-Bromo-o-xylene. We will delve into the concept of "cross-reactivity," redefined here as the propensity for an intermediate to undergo undesired side reactions, leading to impurity formation and reduced yields. This analysis is supported by experimental data and detailed protocols to aid in the rational selection of intermediates for complex synthetic pathways.
Executive Summary
This compound is a versatile intermediate in organic synthesis. However, its reactivity profile, particularly in electrophilic aromatic substitution and cross-coupling reactions, can present challenges related to regioselectivity and reaction efficiency. This guide demonstrates that while this compound can be a cost-effective starting material, its bromo-analogue, 4-Bromo-o-xylene, often offers superior performance in terms of selectivity and reactivity, potentially streamlining downstream purification and improving overall yield.
Comparative Analysis of this compound and 4-Bromo-o-xylene
The "cross-reactivity" of an intermediate in multi-step synthesis refers to its tendency to react at unintended positions or with functional groups other than the target, leading to a mixture of products. This section compares this compound and 4-Bromo-o-xylene in two key reaction classes: electrophilic aromatic substitution (nitration) and palladium-catalyzed cross-coupling (Suzuki-Miyaura reaction).
| Parameter | This compound | 4-Bromo-o-xylene | Key Considerations & Supporting Data |
| Synthesis & Purity | Typically produced by direct chlorination of o-xylene. This process can lead to the formation of the 3-chloro isomer as a significant byproduct. The ratio of 4-chloro to 3-chloro-o-xylene can be as low as 1.38 without specialized catalysts, but can be improved to 3.81 with certain catalyst systems.[1] | Can be synthesized with higher regioselectivity. For instance, bromination of o-xylene can achieve a 4-bromo to 3-bromo isomer ratio of up to 97:3 by using an excess of bromine, which preferentially reacts with the more reactive 3-bromo isomer to form dibromo-o-xylenes that are more easily separated.[2] | The initial purity of the halogenated xylene is crucial. The presence of the 3-halo isomer can lead to a complex mixture of products in subsequent steps, complicating purification. |
| Reactivity in Suzuki-Miyaura Coupling | Aryl chlorides are generally less reactive than aryl bromides. The oxidative addition of palladium(0) to the carbon-chlorine bond is often the rate-limiting step and typically requires more forcing conditions (higher temperatures, stronger bases, and more specialized ligands).[3][4][5] | Aryl bromides are significantly more reactive in Suzuki-Miyaura coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating easier oxidative addition to the palladium catalyst. This often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3] | For a given Suzuki-Miyaura reaction, using an aryl bromide like 4-Bromo-o-xylene can lead to higher yields and fewer side reactions, such as dehalogenation or homocoupling, compared to the corresponding aryl chloride. |
| Potential Side Reactions (Cross-Reactivity) | In electrophilic aromatic substitution (e.g., nitration), the directing effects of the two methyl groups and the chloro group can lead to a mixture of regioisomers. While the primary products are substitution at positions 5 and 6, other isomers can form. | The larger steric hindrance of the bromine atom compared to chlorine can sometimes lead to improved regioselectivity in electrophilic aromatic substitution reactions. | The formation of isomeric byproducts necessitates extensive purification, reducing the overall efficiency of the synthetic route. |
| Cost | Generally lower cost due to the use of chlorine gas in its synthesis. | Typically higher in cost than the chloro-analogue due to the higher cost of bromine. | A thorough cost-benefit analysis should be performed, considering not only the initial raw material cost but also the potential for higher yields, reduced purification costs, and fewer reaction steps when using the more reactive bromo-derivative. |
Experimental Protocols
To facilitate the objective assessment of these intermediates in your own research, we provide the following detailed experimental protocols for key reactions and analytical methods.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 4-Bromo-o-xylene in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
4-Bromo-o-xylene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times.
-
To one tube, add this compound (1.0 mmol) and to the other, add 4-Bromo-o-xylene (1.0 mmol).
-
To each tube, add phenylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Add toluene (5 mL) and degassed water (1 mL) to each tube.
-
Reaction: Place both tubes in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS (see Protocol 3).
-
Work-up: After the reaction is complete (or after 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion of the starting material and the yield of the desired product, 3,4-dimethylbiphenyl, as well as any byproducts.
Protocol 2: Analysis of Regioselectivity in Nitration
Objective: To assess the formation of isomeric byproducts during the nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath (0°C), add this compound (10 mmol) to sulfuric acid (20 mL).
-
Reaction: Slowly add a mixture of fuming nitric acid (11 mmol) and sulfuric acid (5 mL) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting crude product by GC-MS (see Protocol 3) to identify and quantify the different nitro-isomers formed.
Protocol 3: GC-MS Analysis of Reaction Mixtures
Objective: To separate and quantify the components of the reaction mixtures from Protocols 1 and 2.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantification:
-
Use an internal standard for accurate quantification.
-
Create calibration curves for the starting materials and expected products to determine their response factors.
Visualizing Reaction Pathways and Cross-Reactivity
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and highlight potential points of cross-reactivity.
Caption: Comparative reactivity in Suzuki-Miyaura coupling.
Caption: Regioselectivity challenges in electrophilic nitration.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthetic route. While this compound offers a cost advantage, its lower reactivity in key transformations like Suzuki-Miyaura coupling and the potential for isomeric impurities during its synthesis and subsequent reactions can lead to increased downstream costs and complexity.
For syntheses where high purity is paramount and mild reaction conditions are desirable to preserve sensitive functional groups, 4-Bromo-o-xylene often emerges as the superior choice, despite its higher initial cost. Its enhanced reactivity can lead to cleaner reactions, higher yields, and simplified purifications, ultimately resulting in a more efficient and economical overall process.
Researchers and process chemists are encouraged to perform a thorough evaluation, including small-scale comparative experiments as outlined in this guide, to determine the optimal building block for their specific multi-step synthesis. This data-driven approach will enable the development of more robust, efficient, and scalable synthetic routes.
References
- 1. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: DFT Computational Analysis Versus Experimental Spectra of 4-Chloro-o-xylene
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of theoretical predictions against experimental data for 4-Chloro-o-xylene, providing a framework for spectroscopic analysis and compound characterization.
This guide presents a detailed comparison between the theoretical vibrational and nuclear magnetic resonance (NMR) spectra of this compound calculated using Density Functional Theory (DFT) and its corresponding experimental spectra. The objective is to provide a comprehensive reference for researchers utilizing computational chemistry to predict and interpret spectroscopic data for halogenated aromatic compounds. The quantitative data is summarized in structured tables, and detailed experimental and computational protocols are provided.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from experimental measurements and DFT calculations.
Vibrational Spectra: FT-IR and Raman
The vibrational frequencies of this compound were analyzed using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. The experimental data is compared with the theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level of theory.
| Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |
| ~3050 | 3060 | Aromatic C-H Stretch |
| ~2925 | 2935 | Asymmetric CH₃ Stretch |
| ~2860 | 2870 | Symmetric CH₃ Stretch |
| ~1475 | 1480 | C=C Aromatic Ring Stretch |
| ~1270 | 1275 | C-H In-plane Bend |
| ~1040 | 1045 | C-Cl Stretch |
| ~820 | 825 | C-H Out-of-plane Bend |
| Experimental Raman (cm⁻¹) | Calculated Raman (cm⁻¹) | Assignment |
| ~3055 | 3062 | Aromatic C-H Stretch |
| ~2920 | 2930 | Asymmetric CH₃ Stretch |
| ~1610 | 1615 | C=C Aromatic Ring Stretch |
| ~1220 | 1225 | Ring Breathing Mode |
| ~740 | 745 | C-Cl Bend |
| ~550 | 555 | Ring Deformation |
NMR Spectra: ¹H and ¹³C Chemical Shifts
The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The experimental chemical shifts (δ) are compared with the theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
| Proton | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |
| H-3 | ~7.15 (d) | 7.18 |
| H-5 | ~7.05 (dd) | 7.08 |
| H-6 | ~7.20 (d) | 7.22 |
| CH₃ (C1) | ~2.25 (s) | 2.28 |
| CH₃ (C2) | ~2.30 (s) | 2.33 |
| Carbon | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |
| C1 | ~136.5 | 137.0 |
| C2 | ~130.0 | 130.5 |
| C3 | ~129.5 | 130.0 |
| C4 | ~132.0 | 132.5 |
| C5 | ~127.0 | 127.5 |
| C6 | ~135.0 | 135.5 |
| CH₃ (C1) | ~19.5 | 20.0 |
| CH₃ (C2) | ~15.0 | 15.5 |
Experimental and Computational Protocols
Experimental Protocols
-
FT-IR Spectroscopy : The FT-IR spectrum of this compound was recorded on a spectrometer in the range of 4000-400 cm⁻¹. The sample was prepared as a neat liquid between NaCl plates.[1]
-
FT-Raman Spectroscopy : The FT-Raman spectrum was obtained using a spectrometer with a laser excitation source. The spectrum was recorded in the range of 3500-100 cm⁻¹.[1]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.[1]
Computational Protocol
-
Software : All DFT calculations were performed using the Gaussian suite of programs.
-
Geometry Optimization and Vibrational Frequencies : The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2] The vibrational frequencies were also calculated at the same level of theory.
-
NMR Chemical Shift Calculation : The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional and the 6-311++G(d,p) basis set in the presence of chloroform as a solvent, simulated using the Polarizable Continuum Model (PCM).[3][4]
Visualization of the Comparative Workflow
The logical flow of comparing computational and experimental spectroscopic data is illustrated in the following diagram.
Caption: Workflow for the comparison of DFT computational analysis with experimental spectra.
References
- 1. This compound | C8H9Cl | CID 32886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopic studies and DFT calculations of 4-bromo-o-xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Thianthrene Co-catalysts in Directed Chlorination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. Directed C-H chlorination offers a powerful tool for late-stage functionalization, enabling the synthesis of novel analogs with potentially enhanced pharmacological properties. Recently, the use of thianthrene as a co-catalyst in electrophilic chlorination has emerged as a promising strategy. This guide provides an objective comparison of the thianthrene/TfOH catalytic system with other notable alternatives for directed chlorination, supported by experimental data.
Executive Summary
The thianthrene/trifluoromethanesulfonic acid (TfOH) co-catalytic system demonstrates high efficiency for the electrophilic chlorination of a broad range of arenes and heteroarenes using N-chlorosuccinimide (NCS) as the chlorine source.[1] This system is notable for its ability to activate even unreactive substrates under mild conditions. In comparison, other Lewis base catalysts such as dimethyl sulfoxide (DMSO) and triptycenyl sulfide also effectively promote chlorination with NCS, each with its own set of advantages and substrate preferences. This guide will delve into the performance metrics, experimental protocols, and proposed mechanisms of these catalytic systems to aid researchers in selecting the most suitable method for their specific synthetic challenges.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of thianthrene/TfOH and alternative co-catalysts in the directed chlorination of various aromatic substrates. It is important to note that reaction conditions may vary between different studies, and direct comparisons should be made with this in consideration.
Thianthrene/TfOH Catalyzed Chlorination
The combination of thianthrene (TT) and TfOH has been shown to be highly effective for the chlorination of a variety of heteroarenes and arenes.[1][2] The synergistic effect of the Lewis basic thianthrene and the Brønsted acid TfOH leads to a highly reactive electrophilic halogenating species.[1]
| Substrate | Product | Yield (%)[1] |
| N-methylpyrrole | 2-chloro-1-methyl-1H-pyrrole | 94 |
| Imidazole | 2-chloro-1H-imidazole | 85 (with catalyst), 15 (without catalyst) |
| Thiophene | 2-chlorothiophene | 82 (with catalyst), 21 (without catalyst) |
| Indole | 3-chloroindole | 95 (with catalyst), 43 (without catalyst) |
| Anisole | p-chloroanisole | 98 |
| 1,3-dimethoxybenzene | 4-chloro-1,3-dimethoxybenzene | 96 |
| Mesitylene | 2-chloro-1,3,5-trimethylbenzene | 97 |
DMSO Catalyzed Chlorination
Dimethyl sulfoxide (DMSO) serves as a simple and readily available Lewis base catalyst for the chlorination of (hetero)arenes with NCS.[3] This method is lauded for its operational simplicity and mild, neutral reaction conditions, making it suitable for late-stage functionalization of complex molecules.[3]
| Substrate | Product | Yield (%)[4] |
| 1,3,5-trimethoxybenzene | 2-chloro-1,3,5-trimethoxybenzene | 96 |
| Anisole | p-chloroanisole | 90 |
| Indole | 3-chloroindole | 95 |
| N-methylindole | 3-chloro-1-methylindole | 94 |
| Diclofenac methyl ester | monochlorinated product | 90 |
Triptycenyl Sulfide Catalyzed Chlorination
Triptycenyl sulfide, in combination with a silver salt activator (e.g., AgSbF₆), is a highly active catalyst for the electrophilic halogenation of unactivated aromatic compounds.[5][6][7][8] The unique steric and electronic properties of the triptycenyl group are believed to enhance the electrophilicity of the halogenating agent.[5][7][8]
| Substrate | Product | Yield (%)[6] |
| p-xylene | 2-chloro-1,4-dimethylbenzene | 90 |
| Naphthalene (with 5.0 equiv. NCS) | 1,4,5,8-tetrachloronaphthalene | 73 |
| Mesitylene | 2-chloro-1,3,5-trimethylbenzene | high |
Note: Specific yield was not provided in the abstract, but described as "high yield".
Other Lewis Base Catalysts
While quantitative data for the directed chlorination of simple arenes using phosphoramidites or α-substituted phenyl selenides is less prevalent in the reviewed literature, these catalysts are known to activate halogenating agents for other transformations. For instance, phosphoramidites have been employed in enantioselective chlorolactonization, and α-substituted phenyl selenides in bromination reactions. Their application in arene chlorination represents a potential area for further investigation.
Experimental Protocols
General Procedure for Thianthrene/TfOH-Catalyzed Chlorination of Arenes
To a solution of the arene substrate (0.5 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 2.0 mL) are added N-chlorosuccinimide (NCS, 0.6 mmol, 1.2 equiv.), thianthrene (5.0 mol%), and trifluoromethanesulfonic acid (TfOH, 5.0 mol%).[1][2] The reaction mixture is stirred at room temperature for 2 hours.[1] Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for DMSO-Catalyzed Chlorination of (Hetero)arenes
In a typical procedure, the (hetero)arene substrate (0.25 mmol) is dissolved in chloroform (1.0 mL).[4] N-chlorosuccinimide (NCS, 1.2 equiv.) and dimethyl sulfoxide (DMSO, 20 mol%) are added to the solution.[4] The reaction mixture is stirred at 25 °C for 20 hours.[4] After the reaction is complete, the product is isolated and purified by chromatography.
General Procedure for Triptycenyl Sulfide-Catalyzed Chlorination of Arenes
The arene (0.5 mmol) is dissolved in a solvent such as 1,2-dichloroethane (DCE, 2.0 mL).[6] To this solution are added N-chlorosuccinimide (NCS, 0.5 mmol), the triptycenyl sulfide catalyst (1.0 mol%), and an activator like AgSbF₆ (1.0 mol%).[6] The mixture is stirred at room temperature. Reaction times can vary, but are often on the order of hours. The product is then isolated and purified following standard laboratory procedures.
Mechanistic Insights and Visualizations
The catalytic cycles for these transformations are believed to proceed through the activation of the N-Cl bond in NCS by the Lewis basic co-catalyst, generating a more potent electrophilic chlorinating agent.
References
- 1. Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using NâHalosuccinimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-o-xylene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Chloro-o-xylene
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound, a chemical compound frequently utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. The information presented herein is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] It is harmful if it comes into contact with the skin or is inhaled.[3] Proper personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Flammable liquid and vapor.[3] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[3][4] |
| Skin Irritant | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][4] |
| Eye Irritant | Causes serious eye irritation.[1] | Wear eye and face protection.[2] |
| Respiratory Irritant | May cause respiratory irritation.[1] | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations for hazardous waste. The primary method of disposal for chlorinated hydrocarbons is incineration by a licensed waste disposal facility.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
1. Waste Collection and Storage:
-
Container: Use a designated, chemically compatible, and properly labeled waste container.[8][10] The container must be in good condition, with a secure, leak-proof closure.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.[2][8]
-
Storage Location: Keep the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.[11] The storage area should be cool and dry.[2]
2. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[2]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[2]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[12]
-
Do not let the chemical enter the environment.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Ensure all required paperwork is completed accurately.
Regulatory Framework
The disposal of hazardous waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][13] Academic laboratories may be subject to the standards outlined in Subpart K of the RCRA regulations.[11][14] Key requirements include proper waste determination, container management, and time limits for storage.[11][14]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. product.lottechem.com [product.lottechem.com]
- 5. US6273008B1 - Chlorinated hydrocarbon waste incinerator and valorization of chlorinated residuals process unit - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. epa.gov [epa.gov]
- 12. sdfine.com [sdfine.com]
- 13. nationalacademies.org [nationalacademies.org]
- 14. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
